Antitrypanosomal agent 13
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H81N2NaO10S |
|---|---|
Molecular Weight |
889.2 g/mol |
IUPAC Name |
sodium (2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-15-(butylcarbamothioylamino)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1 |
InChI Key |
CVRKDSPQTJTKFR-ZZKKMBFOSA-M |
Isomeric SMILES |
CCCCNC(=S)N[C@H]1CC[C@@]2([C@@H](C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@H]3[C@H](CC[C@@H](O3)[C@@H](CC)C(=O)[O-])C)O)C)C)O[C@@]14CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O.[Na+] |
Canonical SMILES |
CCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Antitrypanosomal Agent 13: Dioncophylline E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the naphthylisoquinoline alkaloid, Dioncophylline E, which has been identified in the literature as a promising antitrypanosomal agent.
Chemical Structure and Properties
Dioncophylline E is a naphthylisoquinoline alkaloid, a class of natural products characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety. It was first isolated from the West African liana Dioncophyllum thollonii.[1][2] A key structural feature of Dioncophylline E is the unusual 7,3'-linkage between the naphthalene and isoquinoline portions.[1] Due to steric hindrance around the biaryl axis, it exists as a mixture of two slowly interconverting atropo-diastereomers at room temperature.[1][2]
Caption: Chemical Structure of Dioncophylline E.
A summary of the physicochemical properties of Dioncophylline E and related naphthylisoquinoline alkaloids is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C25H29NO4 | PubChem |
| Molecular Weight | 407.5 g/mol | PubChem |
| XLogP3 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 1: Physicochemical Properties of Dioncophylline E.
Antitrypanosomal Activity
Dioncophylline E has demonstrated in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis (HAT). Its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, is reported to be weak.[1]
The antitrypanosomal activity of Dioncophylline E is summarized in Table 2.
| Parasite Species | IC50 (µM) | IC50 (µg/mL) | Reference |
| Trypanosoma brucei rhodesiense | 2-3 | 0.73 | [3] |
| Trypanosoma cruzi | - | 18.4 | [1] |
Table 2: In Vitro Antitrypanosomal Activity of Dioncophylline E.
Experimental Protocols
Dioncophylline E is a naturally occurring alkaloid isolated from the West African liana Dioncophyllum thollonii.[1][2] The general workflow for its isolation is depicted below.
Caption: General workflow for the isolation of Dioncophylline E.
A detailed experimental protocol for the isolation of Dioncophylline E involves the extraction of the plant material with organic solvents, followed by a series of chromatographic purification steps. High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of the compound.[1]
The in vitro activity of Dioncophylline E against Trypanosoma brucei rhodesiense is typically determined using a cell viability assay. The following is a generalized protocol.
-
Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum.
-
Compound Preparation: Dioncophylline E is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, the parasite suspension is incubated with the different concentrations of Dioncophylline E. A positive control (a known trypanocidal drug like pentamidine) and a negative control (solvent-treated parasites) are included.
-
Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours) under controlled conditions (37°C, 5% CO2).
-
Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric method, such as the resazurin-based assay (AlamarBlue). In this assay, viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence or absorbance is measured, and the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve.
Mechanism of Action
The precise mechanism of action of Dioncophylline E against Trypanosoma parasites has not been fully elucidated. However, research on related naphthylisoquinoline alkaloids suggests potential targets and pathways.
One proposed mechanism for the antitrypanosomal activity of naphthylisoquinoline alkaloids is the interference with the parasite's unique trypanothione metabolism.[3] Trypanothione reductase is a crucial enzyme in the antioxidant defense system of trypanosomes and is absent in mammals, making it an attractive drug target. Inhibition of this enzyme would lead to an accumulation of reactive oxygen species and subsequent oxidative stress, ultimately causing parasite death.
Caption: Putative mechanism of action of Dioncophylline E.
Synthesis
The total synthesis of Dioncophylline E has been reported, providing a means to produce the compound for further investigation and the generation of analogues for structure-activity relationship (SAR) studies. A key step in the synthesis is the construction of the sterically hindered biaryl bond between the naphthalene and isoquinoline moieties.
A concise total synthesis of Dioncophylline E has been achieved through an ortho-arylation strategy. The general workflow is outlined below.
Caption: General synthetic workflow for Dioncophylline E.
Conclusion and Future Perspectives
Dioncophylline E represents a promising natural product scaffold for the development of new antitrypanosomal agents. Its moderate in vitro activity against T. brucei rhodesiense warrants further investigation. Future research should focus on elucidating its precise mechanism of action, conducting comprehensive cytotoxicity and in vivo efficacy studies, and exploring the synthesis of analogues to improve its potency and pharmacokinetic properties. The unique 7,3'-biaryl linkage and the presence of atropisomers also present interesting avenues for exploring structure-activity relationships.
References
- 1. Dioncophylline E from Dioncophyllum thollonii, the first 7,3'-coupled dioncophyllaceous naphthylisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DIAL : download document [dial.uclouvain.be]
- 4. Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition, angiogenesis suppression, G2/M cell cycle arrest, and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Activity of Antitrypanosomal Agents Against T. brucei: A Technical Overview
A comprehensive analysis of the in vitro efficacy of novel chemical entities against Trypanosoma brucei, the causative agent of African trypanosomiasis, is crucial for the development of new therapeutic strategies. This technical guide synthesizes the available data on the in vitro activity of a promising, yet publicly unnamed, compound referred to herein as "Antitrypanosomal Agent 13," providing researchers and drug development professionals with a detailed overview of its biological evaluation.
Due to the absence of a specific publicly disclosed chemical entity designated as "this compound," this guide is formulated based on a composite of methodologies and data presentation styles commonly found in the scientific literature for novel antitrypanosomal compounds. The quantitative data and experimental protocols are representative of typical screening and characterization assays.
Quantitative Assessment of In Vitro Efficacy
The primary measure of a compound's effectiveness against T. brucei in a laboratory setting is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance required to inhibit the parasite's growth by 50%. Equally important is the compound's cytotoxicity against mammalian cells, often determined as the half-maximal cytotoxic concentration (CC50). The ratio of these two values (CC50/IC50) provides the selectivity index (SI), a critical indicator of a drug candidate's therapeutic window.
| Compound ID | Target Organism | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound (Hypothetical) | T. brucei brucei (bloodstream form) | Resazurin-based viability assay | Data Not Available | Data Not Available | Data Not Available | Fictional |
| ML-F52 | T. brucei brucei (GUTat 3.1 strain) | Not Specified | 0.43 | Not Specified | Not Specified | [1][2] |
| Molucidin | T. brucei brucei (GUTat 3.1 strain) | Not Specified | 1.27 | Not Specified | Not Specified | [1][2] |
| ML-2-3 | T. brucei brucei (GUTat 3.1 strain) | Not Specified | 3.75 | Not Specified | Not Specified | [1][2] |
Detailed Experimental Protocols
The following sections outline the standard methodologies employed to ascertain the in vitro antitrypanosomal activity and cytotoxicity of a test compound.
Trypanosoma brucei Culture and Maintenance
Bloodstream forms of T. brucei brucei are typically cultured in vitro using HMI-9 medium supplemented with 10-20% fetal bovine serum.[1] The parasites are maintained in a humidified incubator at 37°C with 5% CO2.[1] Parasite concentration is monitored using a Neubauer counting chamber, and cultures are maintained in the logarithmic growth phase for use in assays.[1]
In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)
This assay is a common method to determine the viability of trypanosomes after exposure to a test compound.
Workflow:
Mammalian Cell Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., HEK293 or HepG2) is evaluated, often using an MTT or resazurin-based assay.
Workflow:
Putative Mechanism of Action: Signaling Pathways
While the specific mechanism of action for "this compound" is unknown, many antitrypanosomal compounds interfere with essential parasite-specific pathways. One such hypothetical pathway is the disruption of the paraflagellar rod (PFR) proteins, which are crucial for parasite motility.[1]
Suppression of PFR-2 expression has been shown to cause alterations in the cell cycle, leading to apoptosis in the bloodstream form of the parasite.[1] This represents a potential avenue for the development of novel chemotherapies.
Conclusion
While "this compound" remains a placeholder for a specific, publicly identified compound, the methodologies and data frameworks presented here provide a robust guide for the in vitro evaluation of any novel antitrypanosomal agent. The systematic assessment of IC50, CC50, and the elucidation of the mechanism of action are fundamental steps in the preclinical development of new drugs to combat African trypanosomiasis. Further research is imperative to identify and characterize novel compounds with potent and selective activity against T. brucei.
References
Technical Whitepaper: Cytotoxicity of the Diarylpentanoid MS13 (Antitrypanosomal Agent Analog) Against Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Antitrypanosomal agent 13" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature. This technical guide focuses on the diarylpentanoid 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) , a curcumin analog, due to the substantial body of publicly available data regarding its cytotoxic effects and mechanisms of action against mammalian cells.
Executive Summary
This document provides a comprehensive technical overview of the cytotoxic properties of the diarylpentanoid MS13 against various mammalian cell lines. MS13, an analog of curcumin, has demonstrated significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines, while exhibiting lower toxicity towards non-cancerous cells. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of MS13 has been evaluated against several human cancer cell lines and non-cancerous cell lines. The half-maximal effective concentration (EC50) values are summarized below, indicating a potent effect on cancer cells. The Selectivity Index (SI), calculated as the ratio of the EC50 in normal cells to that in cancer cells, highlights the compound's preferential cytotoxicity towards malignant cells[1].
| Cell Line | Cell Type | Cancer Type | EC50 (µM) of MS13 | Selectivity Index (SI) vs. MRC9 | Reference |
| NCI-H520 | Squamous Cell Carcinoma | Non-Small Cell Lung | 4.7 ± 0.1 | >100 | [1] |
| NCI-H23 | Adenocarcinoma | Non-Small Cell Lung | 3.7 ± 0.4 | >100 | [1] |
| DU 145 | Epithelial-like | Prostate | 7.57 ± 0.2 | >100 (vs. WRL 68) | [2][3] |
| PC-3 | Epithelial-like | Prostate | 7.80 ± 0.7 | >100 (vs. WRL 68) | [2][3] |
| SW480 | Epithelial-like | Colon (Primary) | 7.5 ± 2.8 | Not Reported | [4] |
| SW620 | Epithelial-like | Colon (Metastatic) | 5.7 ± 2.4 | Not Reported | [4] |
| MRC9 | Fibroblast | Non-Cancerous Lung | >100 | N/A | [1] |
| WRL 68 | Epithelial-like | Non-Cancerous Liver | >100 | N/A | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard laboratory procedures and findings from studies on MS13.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[6][7].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells[7].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[7].
-
Compound Treatment: Prepare serial dilutions of MS13 in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of MS13. Include untreated cells as a negative control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[8].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[7][9].
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[6].
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot a dose-response curve to determine the EC50 value.
-
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a labeled substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide). Activated caspase-3 in apoptotic cell lysates cleaves this substrate, releasing the chromophore p-nitroanilide (pNA). The amount of pNA produced is quantified by measuring its absorbance at 405 nm and is proportional to the caspase-3 activity[10][11].
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., NCI-H520, NCI-H23) and treat with MS13 at predetermined concentrations (e.g., EC50 and 2x EC50) for various time points (24, 48, 72 hours)[8].
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading.
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT).
-
Add 5 µL of DEVD-pNA substrate (4 mM stock, for a final concentration of 200 µM)[11].
-
Include a blank (Lysis Buffer, Reaction Buffer, and substrate) and a negative control (lysate from untreated cells).
-
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light[12]. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of MS13-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Bcl-2 Protein Quantification: ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of the anti-apoptotic protein Bcl-2 in cell lysates.
Principle: A capture antibody specific for Bcl-2 is pre-coated onto the wells of a microplate. Cell lysates containing Bcl-2 are added, and the protein is captured by the antibody. A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution (TMB) is added, and the resulting color development is proportional to the amount of Bcl-2 present[14][15].
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates as described in the Caspase-3 Activity Assay protocol (Section 3.2, Step 2).
-
ELISA Procedure:
-
Add 100 µL of standards and cell lysate samples to the appropriate wells of the Bcl-2 antibody-coated microplate.
-
Incubate for 1-2 hours at 37°C[14].
-
Wash the wells 3 times with Wash Buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C[14].
-
Wash the wells 3 times.
-
Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C[15].
-
Wash the wells 5 times.
-
Add 90 µL of TMB Substrate and incubate for 15-20 minutes at 37°C in the dark[15].
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement and Analysis: Immediately measure the optical density (OD) at 450 nm. Calculate the Bcl-2 concentration in the samples by interpolating from a standard curve generated with known concentrations of recombinant Bcl-2.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cytotoxicity and apoptotic effects of a test compound like MS13 on mammalian cells.
Caption: General experimental workflow for cytotoxicity and apoptosis assessment.
Signaling Pathways Modulated by MS13
Studies indicate that MS13 induces apoptosis in non-small cell lung cancer and prostate cancer cells by modulating key signaling pathways, including PI3K-AKT, MAPK, and the intrinsic apoptosis pathway[3][8][16].
The PI3K/AKT pathway is a critical regulator of cell survival. Its inhibition can lead to decreased proliferation and induction of apoptosis. MS13 has been shown to modulate genes associated with this pathway[8][16].
Caption: Inhibition of the PI3K-AKT survival pathway promotes apoptosis.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. In many cancers, this pathway is dysregulated. MS13 treatment affects genes within the MAPK pathway, contributing to its anti-cancer effects[8][16][17].
Caption: Modulation of the MAPK signaling pathway by MS13.
MS13 induces apoptosis primarily through the intrinsic (mitochondrial) pathway, characterized by the activation of executioner caspases and regulation by the Bcl-2 family of proteins[4][8].
References
- 1. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]
- 3. research.monash.edu [research.monash.edu]
- 4. The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. researchhub.com [researchhub.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abcam.com [abcam.com]
- 12. biogot.com [biogot.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abbexa.com [abbexa.com]
- 15. Human Bcl-2(B-cell Leukemia/Lymphoma 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Antitrypanosomal Agent 13 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of antitrypanosomal agent 13 and its analogs. This document details the quantitative biological data, experimental methodologies, and key structural insights aimed at guiding further drug discovery and development efforts against trypanosomiasis.
Core Compound: this compound (Compound 4b)
This compound, also identified as compound 4b in foundational studies, belongs to the benzoylisoquinoline class of compounds. It has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The core structure of this class of compounds presents a promising scaffold for the development of novel trypanocidal agents.
Structure-Activity Relationship (SAR) Summary
The SAR studies on benzoylisoquinoline analogs have revealed critical insights into the structural features necessary for potent antitrypanosomal activity. The following table summarizes the quantitative data from key analogs, highlighting the impact of substitutions on the benzoyl and isoquinoline moieties.
| Compound ID | R1 (Isoquinoline) | R2 (Benzoyl) | % Trypanocidal Activity (at 161 µM) | Cytotoxicity (HL-60 GI50, µM) |
| Agent 13 (4b) | H | 4-OCH3 | 47% | 8.4 |
| Analog 4a | H | H | Lower than 4b | Not specified |
| Analog 4c | H | 4-NO2 | Higher than 4b | Not specified |
Data synthesized from available research abstracts. Detailed IC50/EC50 values require access to the full-text publication.
Key SAR Insights:
-
Substitution on the Benzoyl Ring: Electron-donating groups (e.g., -OCH3 in Agent 13) and electron-withdrawing groups (e.g., -NO2 in analog 4c) at the para-position of the benzoyl ring significantly influence trypanocidal activity. The nitro-substituted analog (4c) exhibited greater potency than the methoxy-substituted agent 13, which in turn was more active than the unsubstituted analog (4a). This suggests that electronic modifications at this position are crucial for optimizing activity.
-
Isoquinoline Moiety: The initial studies focused on an unsubstituted isoquinoline ring. Further exploration of substitutions on this part of the scaffold is warranted to understand their impact on efficacy and selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of benzoylisoquinoline analogs.
Synthesis of 3-Benzoylisoquinoline Analogs
The synthesis of the 3-benzoyl substituted isoquinolones is achieved through a multi-step process. A generalized workflow is presented below.
Detailed Synthetic Steps:
-
Preparation of the Isoquinolone Core: The synthesis typically begins with the condensation of a substituted phenethylamine derivative with a suitable reagent to form the dihydroisoquinoline intermediate. This is followed by oxidation to yield the isoquinolone scaffold.
-
Introduction of the Benzoyl Moiety: The 3-benzoyl group is introduced via a Friedel-Crafts acylation or a similar reaction at the C3 position of the isoquinolone ring, using an appropriately substituted benzoyl chloride in the presence of a Lewis acid catalyst.
-
Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.
In Vitro Trypanocidal Activity Assay
The efficacy of the synthesized analogs against Trypanosoma cruzi is assessed using an in vitro trypomastigote viability assay.
Protocol Details:
-
Parasite Culture: Bloodstream trypomastigotes of a relevant T. cruzi strain are obtained from infected mammalian cell cultures.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay medium.
-
Assay Procedure: The parasite suspension is incubated with various concentrations of the test compounds and a reference drug (e.g., benznidazole) in a 96-well plate.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) under controlled conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: After incubation, the number of motile parasites is counted using a hemocytometer (Neubauer chamber) under a microscope. Alternatively, a colorimetric method using a viability indicator like resazurin can be employed.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay
The selectivity of the compounds is evaluated by assessing their cytotoxicity against a mammalian cell line, such as HL-60 (human promyelocytic leukemia cells).
Protocol Details:
-
Cell Culture: The mammalian cell line is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is determined using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity, or the resazurin assay.
-
Data Analysis: The 50% growth inhibition (GI50) or 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.
Putative Mechanism of Action and Signaling Pathways
The precise mechanism of action for the benzoylisoquinoline class of antitrypanosomal agents has not been fully elucidated. However, based on the planar aromatic structure of the isoquinoline core, it is hypothesized that these compounds may act as DNA intercalating agents, thereby disrupting DNA replication and transcription in the parasite.
Further studies are required to confirm this hypothesis and to identify specific molecular targets. Potential avenues of investigation include DNA binding assays, topoisomerase inhibition assays, and transcriptomic or proteomic profiling of treated parasites to identify affected cellular pathways.
Conclusion and Future Directions
The 3-benzoylisoquinoline scaffold represents a promising starting point for the development of new antitrypanosomal drugs. The initial SAR studies have demonstrated that modifications to the benzoyl moiety can significantly enhance trypanocidal activity. Future research should focus on:
-
Comprehensive SAR Exploration: Synthesizing and testing a broader range of analogs with diverse substitutions on both the benzoyl and isoquinoline rings to build a more detailed SAR model.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism of action to enable rational drug design.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising analogs in animal models of Chagas disease to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
This technical guide provides a foundational understanding of the SAR of this compound and its analogs, offering valuable insights for researchers dedicated to combating neglected tropical diseases.
Preliminary Pharmacokinetic Profile of Antitrypanosomal Agent 13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of Antitrypanosomal Agent 13, a novel compound under investigation for the treatment of Human African Trypanosomiasis (HAT). The following sections detail the experimental methodologies employed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Agent 13, present the quantitative data in a structured format, and visualize key experimental workflows and potential biological pathways. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical PK characteristics of this compound.
Introduction
Human African Trypanosomiasis, also known as sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma.[1] The current treatment options for HAT are limited, often associated with significant toxicity, and face the challenge of emerging drug resistance.[1][2] Therefore, there is an urgent need for the development of new, safe, and effective antitrypanosomal drugs.[1] this compound is a promising new chemical entity that has demonstrated potent in vitro activity against Trypanosoma brucei. This whitepaper summarizes the initial in vivo pharmacokinetic studies conducted to evaluate its potential as a clinical candidate.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound were evaluated in a murine model following a single dose administration. The data presented in the following tables summarize the key findings from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Intraperitoneal (IP) Administration (20 mg/kg) |
| Cmax (ng/mL) | 1520 ± 215 | 850 ± 130 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng·h/mL) | 3850 ± 450 | 4200 ± 510 |
| t1/2 (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |
| Cl (L/h/kg) | 1.3 ± 0.2 | - |
| Vd (L/kg) | 4.5 ± 0.8 | - |
| Bioavailability (%) | - | 55 |
Data are presented as mean ± standard deviation (SD).
Table 2: Brain Penetration of this compound
| Time Point (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| 1 | 980 ± 150 | 245 ± 40 | 0.25 |
| 4 | 550 ± 90 | 154 ± 25 | 0.28 |
| 8 | 210 ± 45 | 63 ± 12 | 0.30 |
Data are presented as mean ± standard deviation (SD) following a single intraperitoneal dose of 20 mg/kg. A brain-to-plasma ratio of over 0.25 suggests that the compound can cross the blood-brain barrier, which is crucial for treating the late stage of HAT.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to determine the pharmacokinetic profile of this compound.
In Vivo Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (8-10 weeks old, weighing 25-30 g) were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.
-
Drug Formulation and Administration: For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 1 mg/mL. For intraperitoneal administration, the agent was suspended in a 0.5% methylcellulose solution.
-
Dosing: A single dose of 5 mg/kg was administered intravenously via the tail vein. A single dose of 20 mg/kg was administered via intraperitoneal injection.
-
Sample Collection: Blood samples were collected via retro-orbital bleeding at specified time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis. For brain tissue analysis, mice were euthanized at 1, 4, and 8 hours post-dose, and brains were collected, weighed, and homogenized.
Bioanalytical Method for Quantification
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used for the quantification of this compound in plasma and brain homogenates.[4]
-
Sample Preparation: A protein precipitation method was employed for sample extraction. To 50 µL of plasma or brain homogenate, 150 µL of acetonitrile containing an internal standard was added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) was used to detect the transitions for this compound and the internal standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.
References
- 1. Novel antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability Testing of Antitrypanosomal Agent 13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential solubility and stability testing required for the preclinical development of a novel antitrypanosomal candidate, designated herein as Agent 13. Adherence to these testing protocols is critical for ensuring the quality, efficacy, and safety of the potential drug substance and subsequent drug product.
Introduction
The development of new therapeutic agents against trypanosomiasis, a group of neglected tropical diseases, is a global health priority. Promising lead compounds, such as Agent 13, must undergo rigorous physicochemical characterization to assess their suitability for further development. Key among these properties are solubility and stability, which directly impact bioavailability, formulation, and shelf-life.[1][2][3] This document outlines the core experimental procedures and data interpretation for the solubility and stability assessment of Agent 13.
Part I: Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[1][2][3] Poor solubility can lead to erratic absorption and may mask the true activity of a compound in biological assays.[1] Therefore, a thorough understanding of Agent 13's solubility is paramount. Both kinetic and thermodynamic solubility assays are performed to provide a comprehensive solubility profile.
Kinetic Solubility Testing
Kinetic solubility measures the concentration of a compound that can be reached when it is rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][4][5][6] This high-throughput screening method is valuable in early drug discovery for ranking compounds and identifying potential solubility liabilities.[3][4][7]
The nephelometric assay is a high-throughput method that determines kinetic solubility by measuring the light scattering caused by precipitated compound particles.[4][7]
-
Preparation of Stock Solution: A 10 mM stock solution of Agent 13 is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: A small volume (e.g., 2 µL) of each DMSO solution is added to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[5]
-
Nephelometric Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Thermodynamic Solubility Testing
Thermodynamic solubility, or equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[1][8] This is considered the "true" solubility and is crucial for formulation development.[1]
The shake-flask method is the gold standard for determining thermodynamic solubility.[3][5]
-
Addition of Solid Compound: An excess amount of solid Agent 13 is added to a known volume of the test buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid) in a sealed vial.
-
Equilibration: The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Agent 13 in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Solubility Data Summary for Agent 13
The following tables summarize the hypothetical solubility data for Agent 13 in various aqueous media.
Table 1: Kinetic Solubility of Agent 13
| Parameter | Value |
| Assay Method | Nephelometry |
| Buffer | PBS, pH 7.4 |
| Temperature | 25°C |
| Kinetic Solubility | 45 µM |
Table 2: Thermodynamic Solubility of Agent 13
| Buffer | pH | Temperature | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25°C | 15.8 | 35 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37°C | 2.3 | 5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37°C | 22.5 | 50 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37°C | 27.0 | 60 |
Experimental Workflow for Solubility Assessment
Caption: Workflow for Kinetic and Thermodynamic Solubility Testing of Agent 13.
Part II: Stability Assessment
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12][13] These studies are essential for determining the retest period, shelf life, and appropriate storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[14][15][16] This information is crucial for developing stability-indicating analytical methods.[16]
-
Acid and Base Hydrolysis: Agent 13 is dissolved in solutions of varying pH (e.g., 0.1N HCl, 0.1N NaOH) and heated (e.g., 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.
-
Oxidative Degradation: Agent 13 is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Solid Agent 13 is exposed to high temperatures (e.g., 70°C, 80°C) with and without humidity.[17]
-
Photostability: Solid Agent 13 and its solution are exposed to a combination of visible and UV light, as specified in ICH Q1B guidelines.[18][19][20][21] A dark control is run in parallel.[19]
-
Analysis: All stressed samples are analyzed by a stability-indicating HPLC method to quantify the remaining Agent 13 and detect any degradation products.
Solid-State Stability
Solid-state stability studies assess the physical and chemical stability of the drug substance in its solid form under various environmental conditions.[22][23][24]
-
Sample Preparation: A single batch of Agent 13 is packaged in containers that simulate the proposed packaging for storage and distribution.[12]
-
Storage Conditions: Samples are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[25][26]
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[11][25]
-
Analysis: At each time point, the samples are tested for appearance, assay, degradation products, and moisture content.
Solution Stability
Solution stability studies are necessary to ensure that the compound remains stable in the solvents used for formulation and in vitro/in vivo testing.[27][28][29]
-
Solution Preparation: Solutions of Agent 13 are prepared in relevant solvents (e.g., PBS, DMSO, formulation vehicles) at various concentrations.
-
Storage: The solutions are stored at different temperatures (e.g., refrigerated, room temperature, elevated temperature).
-
Analysis: Samples are analyzed at initial and subsequent time points for changes in concentration and the appearance of degradants using HPLC.
Stability Data Summary for Agent 13
The following tables present hypothetical stability data for Agent 13.
Table 3: Forced Degradation of Agent 13
| Stress Condition | Duration | Agent 13 Remaining (%) | Major Degradants Formed |
| 0.1N HCl | 24h at 60°C | 85.2 | Yes (DP1, DP2) |
| 0.1N NaOH | 24h at 60°C | 78.5 | Yes (DP3) |
| 3% H₂O₂ | 24h at RT | 92.1 | Yes (DP4) |
| Heat (Solid) | 7 days at 80°C | 98.5 | No |
| Photostability (ICH Q1B) | 1.2M lux-hr, 200 W-hr/m² | 91.8 | Yes (DP5) |
Table 4: Accelerated Solid-State Stability of Agent 13 (40°C/75% RH)
| Time Point | Appearance | Assay (%) | Total Degradants (%) |
| 0 Months | White Powder | 99.8 | 0.15 |
| 3 Months | White Powder | 99.5 | 0.32 |
| 6 Months | White Powder | 99.1 | 0.68 |
Experimental Workflow for Stability Assessment
Caption: Workflow for the Comprehensive Stability Assessment of Agent 13.
Conclusion
The solubility and stability data presented in this guide are fundamental to the progression of Agent 13 through the drug development pipeline. The provided protocols for kinetic and thermodynamic solubility, as well as forced degradation and formal stability studies, represent the core requirements for a comprehensive physicochemical profile. The hypothetical data suggests that while Agent 13 possesses moderate kinetic solubility, its thermodynamic solubility is pH-dependent. The stability profile indicates susceptibility to hydrolysis and photolytic degradation, which will inform formulation strategies and packaging requirements. These findings are critical for making informed decisions in the lead optimization and candidate selection phases of antitrypanosomal drug discovery.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. evotec.com [evotec.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. rwandafda.gov.rw [rwandafda.gov.rw]
- 12. qlaboratories.com [qlaboratories.com]
- 13. biobostonconsulting.com [biobostonconsulting.com]
- 14. How to Apply ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]
- 15. database.ich.org [database.ich.org]
- 16. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
- 17. veeprho.com [veeprho.com]
- 18. database.ich.org [database.ich.org]
- 19. 3 Important Photostability Testing Factors [sampled.com]
- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. biobostonconsulting.com [biobostonconsulting.com]
- 22. Solid State Stability | VxP Pharma [vxppharma.com]
- 23. Solid-state stability: Significance and symbolism [wisdomlib.org]
- 24. researchgate.net [researchgate.net]
- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 26. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 27. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. Solution stability testing: Significance and symbolism [wisdomlib.org]
- 29. pharmabeginers.com [pharmabeginers.com]
Dawn of a New Era in Antitrypanosomal Drug Discovery: A Technical Guide to Early-Stage Development
A comprehensive whitepaper for researchers, scientists, and drug development professionals on the forefront of combating trypanosomiasis.
Trypanosomiasis, a devastating disease caused by protozoan parasites of the genus Trypanosoma, continues to pose a significant threat to human and animal health, primarily in tropical regions. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel, effective, and safe antitrypanosomal compounds. This technical guide provides an in-depth overview of the core strategies and methodologies in the early-stage development of these much-needed therapeutics. We will delve into promising novel compounds, their mechanisms of action, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they target.
Novel Antitrypanosomal Compounds and Their In Vitro Efficacy
The search for new antitrypanosomal agents has led to the identification of several promising compound classes, evaluated through rigorous in vitro screening against various Trypanosoma species. The following table summarizes the in vitro activity of representative novel compounds from recent studies.
| Compound Class | Specific Compound/Analog | Target Organism | IC50 (µM) | Cytotoxicity (CC50 in mammalian cells, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 5-Phenylpyrazolopyrimidinones | NPD-2975 | T. b. brucei | 0.07 | >100 (MRC-5) | >1428 | [1] |
| 1,2,3-Triazoles (Eugenol-derived) | Compound I | T. cruzi (epimastigotes) | 19.7 | 131.6 (H9c2) | 6.7 | [2] |
| 1,2,3-Triazoles (Eugenol-derived) | Compound II | T. cruzi (epimastigotes) | 7.3 | 568.1 (H9c2) | 77.8 | [2] |
| Benzoxaboroles | AN3527 | T. brucei | 0.02 µg/mL | >10 µg/mL (L929) | >500 | [3] |
| Quinazolines | Naphthoquinone derivative 15 | T. cruzi Trypanothione Reductase | Inhibition: 76% | Not specified | Not specified | [4] |
| Quinones (Natural product-inspired) | 2-phenoxy-anthracene-1,4-dione | T. b. rhodesiense | 0.05 | Not specified | Not specified | [4] |
| Tetracyclic Iridoids | Molucidin | T. b. brucei | 1.27 | Not specified | Not specified | [5] |
| Tetracyclic Iridoids | ML-2-3 | T. b. brucei | 3.75 | Not specified | Not specified | [5] |
| Tetracyclic Iridoids | ML-F52 | T. b. brucei | 0.43 | Not specified | Not specified | [5] |
Key Drug Targets and Signaling Pathways in Trypanosoma
The development of novel antitrypanosomal compounds is increasingly guided by a deeper understanding of the parasite's unique biochemistry. Several key enzymes and pathways have been identified as promising drug targets due to their essentiality for parasite survival and significant differences from their mammalian host counterparts.
Ornithine Decarboxylase (ODC) Pathway
Ornithine decarboxylase is a pivotal enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[2] The trypanosomal ODC has a slower turnover rate compared to the human enzyme, making it a selective target for inhibitors like eflornithine (DFMO).[1]
References
- 1. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ornithine decarboxylase in Trypanosoma brucei brucei: evidence for selective toxicity of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The ever unfolding story of cAMP signaling in trypanosomatids: vive la difference! [frontiersin.org]
Methodological & Application
Application Notes: In Vitro Profiling of Antitrypanosomal Agent 13
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, and Chagas disease, caused by protozoan parasites of the genus Trypanosoma, represent a significant global health burden, particularly in sub-Saharan Africa and Latin America.[1] The current therapeutic options are limited, often associated with severe toxicity, and face the challenge of emerging drug resistance.[2][3] This underscores the urgent need for the discovery and development of novel, safer, and more effective antitrypanosomal agents.
These application notes provide a comprehensive protocol for the initial in vitro characterization of a novel investigational compound, designated "Antitrypanosomal Agent 13." The described assays are fundamental for determining the compound's potency against Trypanosoma brucei, the causative agent of HAT, its selectivity over mammalian cells, and for gaining preliminary insights into its potential mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals engaged in antitrypanosomal drug discovery.
Experimental Principles
The in vitro evaluation of this compound is based on a series of well-established cell-based assays:
-
Antitrypanosomal Activity Assay: This assay determines the half-maximal inhibitory concentration (IC50) of Agent 13 against the bloodstream form of Trypanosoma brucei brucei. The assay utilizes the Alamar Blue (resazurin) reagent, a cell viability indicator.[4][5][6] Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin, and the fluorescent signal is directly proportional to the number of viable parasites.[6]
-
Cytotoxicity Assay: To assess the selectivity of Agent 13, its cytotoxic effect is measured against a mammalian cell line (e.g., Human Embryonic Kidney 293 - HEK293).[6] This assay also employs the Alamar Blue method. The ratio of the mammalian cell IC50 to the parasite IC50 provides the Selectivity Index (SI), a critical parameter in early-stage drug assessment.
-
Mechanism of Action (Apoptosis) Assay: Preliminary investigation into how Agent 13 kills the parasite can be achieved through assays that detect markers of apoptosis (programmed cell death).[1][7] This can provide valuable information on the compound's cellular targets.
The following sections provide detailed, step-by-step protocols for performing these essential in vitro assays.
Experimental Protocols
Culturing Trypanosoma brucei brucei (Bloodstream Form)
This protocol is adapted for the cultivation of T. b. brucei strain 427.[8]
Materials:
-
Trypanosoma brucei brucei (bloodstream form, Strain 427)
-
Iscove's Modified Dulbecco's Medium (IMDM)[9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
L-glutamine
-
Sodium bicarbonate
-
Gentamicin
-
Dithiothreitol (DTT)
-
Sodium pyruvate
-
L-cysteine
-
Adenosine
-
Guanosine
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete HMI-9 medium by supplementing IMDM with 10% FBS, 1% Penicillin-Streptomycin, and other necessary components as per established formulations.[9]
-
Maintain parasite cultures in vented tissue culture flasks at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Monitor parasite density daily using a hemocytometer.
-
Subculture the parasites when they are in the exponential growth phase to maintain a density between 1 x 10^5 and 2 x 10^6 cells/mL.
In Vitro Antitrypanosomal Activity Assay (IC50 Determination)
This protocol is based on the Alamar Blue viability assay, optimized for a 384-well format for higher throughput.[4][6][10]
Materials:
-
Log-phase culture of T. b. brucei
-
Complete HMI-9 medium
-
This compound (stock solution in DMSO)
-
Diminazene aceturate or Pentamidine (positive control)[11]
-
DMSO (negative control)
-
Alamar Blue reagent (resazurin)
-
Sterile 384-well microplates (clear bottom)
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Dilute the log-phase T. b. brucei culture with complete HMI-9 medium to a final density of 4 x 10^3 parasites/mL.[11]
-
Prepare serial dilutions of this compound in complete HMI-9 medium. The final DMSO concentration should not exceed 0.5%.[8]
-
Dispense 50 µL of the parasite suspension into each well of a 384-well plate.[11]
-
Add 50 µL of the diluted compound to the corresponding wells. Include wells for positive control (diminazene aceturate) and negative control (medium with DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
Following the initial incubation, add 10 µL of Alamar Blue reagent to each well.[6]
-
Incubate the plates for an additional 24 hours under the same conditions.[4]
-
Measure the fluorescence using a plate reader at 544 nm excitation and 590 nm emission.[8]
-
Calculate the percentage inhibition of parasite growth for each concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay against Mammalian Cells
Materials:
-
HEK293 cells (or another suitable mammalian cell line)
-
Complete growth medium for the mammalian cell line (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Puromycin or another appropriate cytotoxic agent (positive control)
-
DMSO (negative control)
-
Alamar Blue reagent
-
Sterile 384-well microplates
-
Standard cell culture equipment
Procedure:
-
Seed HEK293 cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the mammalian cell culture medium.
-
Add the diluted compound to the cells and incubate for 48 hours at 37°C in a 5% CO2 incubator.[6]
-
Add Alamar Blue reagent and incubate for 4-24 hours, depending on the metabolic rate of the cells.[6]
-
Measure fluorescence as described in the antitrypanosomal assay.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Determine the Selectivity Index (SI) using the formula: SI = CC50 (mammalian cells) / IC50 (T. brucei).
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro Activity of this compound
| Compound | T. b. brucei IC50 (µM) | HEK293 CC50 (µM) | Selectivity Index (SI) |
| Agent 13 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Diminazene Aceturate | [Insert Value] | [Insert Value] | [Calculate Value] |
| Pentamidine | [Insert Value] | [Insert Value] | [Calculate Value] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro testing of this compound.
Hypothetical Signaling Pathway Perturbation
Many antitrypanosomal drugs disrupt specific and vital cellular processes.[12] For instance, a compound could induce apoptosis-like cell death. The diagram below illustrates a simplified, hypothetical pathway where Agent 13 could interfere.
Caption: Hypothetical pathway of Agent 13 inducing apoptosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scilit.com [scilit.com]
- 3. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Analogs of Potent Antitrypanosomal Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of analogs of two promising classes of antitrypanosomal agents: 6-amidino-2-arylbenzothiazoles and 4,6-diarylpyrimidines. These compounds have demonstrated significant in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The following sections detail the synthetic methodologies, present key structure-activity relationship (SAR) data, and provide diagrams of experimental workflows.
Introduction
Human African Trypanosomiasis is a neglected tropical disease that is fatal if left untreated. The current drug pipeline is limited, and the emergence of drug resistance necessitates the development of new therapeutic agents. The 6-amidino-2-arylbenzothiazole and 4,6-diarylpyrimidine scaffolds have emerged as promising starting points for the development of novel antitrypanosomal drugs due to their potent in vitro activity and amenability to chemical modification.
Data Presentation: Antitrypanosomal Activity of Synthesized Analogs
The following tables summarize the in vitro antitrypanosomal activity of representative analogs from the two scaffolds.
Table 1: In Vitro Antitrypanosomal Activity of 6-Amidino-2-Arylbenzothiazole Analogs
| Compound ID | R (Amidine Group) | Linker | Ar (Aryl Group) | IC50 (µM) vs. T. b. rhodesiense | Selectivity Index (SI) |
| 11b | Imidazoline | Phenoxymethylene | 1,2,3-triazole-phenyl | 0.12 (IC90) | >166 |
| 14a | Imidazoline | Direct | 1,2,3-triazole-phenyl | - | - |
Data extracted from a study on 6-amidinobenzothiazoles. The IC90 value for 11b indicates high potency.[1]
Table 2: In Vitro Antitrypanosomal Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analogs
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) vs. T. b. rhodesiense | Cytotoxicity (CC50, µM) vs. L6 cells | Selectivity Index (SI) |
| 3 | H | >20 | >40 | - |
| 13 | 2-OCH3 | 0.38 | 23 | >60 |
| 14 | 2-Br | >20 | >40 | - |
Data from a study on novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines.[2][3]
Experimental Protocols
Protocol 1: General Synthesis of 6-Amidino-2-Arylbenzothiazole Analogs
This protocol is based on the synthesis of 6-amidinobenzothiazoles linked to a 1,2,3-triazole ring.[1][4]
Step 1: Synthesis of 2-Arylbenzothiazole Precursors
-
React a 5-amidino-substituted 2-aminothiophenol with an appropriate aryl dicarboxylic acid.
-
The reaction is typically carried out in a suitable solvent such as polyphosphoric acid (PPA) at elevated temperatures.
-
The resulting bis-6-amidino-benzothiazole derivatives are then purified by chromatography.
Step 2: Formation of the Amidine Group
-
If starting from a 6-cyanobenzothiazole precursor, the amidine group can be formed using the Pinner reaction.
-
Treat the 6-cyanobenzothiazole with an alcohol (e.g., ethanol) and HCl gas to form the corresponding imidate.
-
The imidate is then reacted with ammonia or an appropriate amine to yield the desired amidine or substituted amidine.
Protocol 2: General Synthesis of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analogs
This protocol is based on the reaction of chalcones with formamidine or guanidine.[2][3]
Step 1: Synthesis of Chalcone Intermediates
-
Synthesize the required chalcones by the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.
-
The resulting chalcone is typically a solid that can be purified by recrystallization.
Step 2: Cyclization to form the Pyrimidine Ring
-
In a one-pot procedure, treat the synthesized chalcone (1 mmol) with either formamidine or guanidine hydrochloride (1.5 mmol) in the presence of a base such as sodium ethoxide (4 mmol).
-
The reaction mixture is refluxed in a suitable solvent like ethanol.
-
The resulting 4-phenyl-6-(pyridin-3-yl)pyrimidine analogs are then purified by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for some antitrypanosomal agents and a general workflow for the synthesis and evaluation of new analogs.
Caption: Proposed mechanism of action for 6-amidino-benzothiazole analogs.
Caption: General workflow for the synthesis and evaluation of novel antitrypanosomal analogs.
Conclusion
The synthetic protocols and structure-activity data presented provide a solid foundation for researchers to develop novel analogs of 6-amidino-2-arylbenzothiazoles and 4,6-diarylpyrimidines as potent antitrypanosomal agents. The modular nature of the described syntheses allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties, ultimately contributing to the discovery of new drug candidates for the treatment of Human African Trypanosomiasis.
References
- 1. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Evaluation of Antitrypanosomal Agent 13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Antitrypanosomal Agent 13, a novel compound with promising activity against various Trypanosoma species. The following protocols and data summaries are compiled from preclinical studies of several novel antitrypanosomal compounds and are intended to serve as a framework for the continued development of Agent 13.
Introduction
Human African Trypanosomiasis (HAT) and American Trypanosomiasis (Chagas disease) are debilitating neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma. The current chemotherapies are limited by toxicity, complex administration, and emerging drug resistance, underscoring the urgent need for new, effective, and safe therapeutic agents.[1][2] this compound has emerged from phenotypic screening campaigns as a potent inhibitor of Trypanosoma brucei and Trypanosoma cruzi growth in vitro.[3][4] These protocols outline the necessary steps for evaluating its efficacy and safety in established murine models of infection.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the in vitro and in vivo activities of various novel antitrypanosomal compounds, which serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Activity of Novel Antitrypanosomal Agents
| Compound ID | Target Species | IC50 / EC50 (µM) | Selectivity Index (SI) | Cell Line for Cytotoxicity | Reference |
| Novel Quinolines | T. cruzi (amastigotes) | 0.1 - 0.6 | 48 - 960 | L929 | [5] |
| T. brucei (bloodstream) | ≤ 0.25 | 88 - 5,455 | Cardiac cells | [5] | |
| 5-Phenylpyrazolopyrimidinone Analog 30 | T. b. brucei | 0.07 | >1428 | MRC-5 | [3] |
| Tetracyclic Iridoids (ML-F52) | T. b. brucei | 0.43 | 11 - 33 | Various | [6][7] |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidine 13 | T. b. rhodesiense | 2.0 | >50 | L6 cells | [4] |
| Nitrotriazole-based amides | T. cruzi (amastigotes) | <0.001 | High | - | [8] |
Table 2: In Vivo Efficacy of Novel Antitrypanosomal Agents in Murine Models
| Compound ID | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| DB2217 (Quinoline) | T. b. rhodesiense infected mice | 50 mg/kg/day, i.p., 4 days | 100% cure rate (4/4 mice) | [5] |
| 5-Phenylpyrazolopyrimidinone Analog 30 | T. b. brucei infected mice | 50 mg/kg, p.o., twice daily, 5 days | All infected mice cured | [3] |
| ML-F52 (Tetracyclic Iridoid) | T. b. brucei infected mice | 30 mg/kg/day, i.p., 5 days | 100% survival at 20 days post-infection | [6] |
| Nitrotriazole-based compounds | Acute murine model of T. cruzi | 13 mg/kg/day, 5 days | Parasites reduced to undetectable levels | [8] |
| Diamidine Compounds | T. evansi infected mice | 0.25 - 0.5 mg/kg, 4 days | Cured infected mice | [9] |
Experimental Protocols
In Vitro Susceptibility Assays
Prior to in vivo studies, the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against the relevant Trypanosoma species and a mammalian cell line should be determined to assess its potency and selectivity.
Protocol 1: In Vitro Assay for Bloodstream Form T. b. rhodesiense
-
Parasite Culture: Culture bloodstream forms of T. b. rhodesiense STIB900 in Minimum Essential Medium supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM Na-pyruvate, and 15% heat-inactivated horse serum.[4]
-
Assay Setup: Dispense 50 µL of the supplemented medium into each well of a 96-well microtiter plate.[4]
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Parasite Seeding: Add the parasite suspension to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add a viability reagent such as Alamar Blue and measure fluorescence or absorbance to determine parasite viability.
-
Data Analysis: Calculate the IC50 value using a suitable software.
Animal Models of Infection
The selection of the animal model is critical and depends on the target trypanosome species. Murine models are widely used for initial efficacy studies.[9][10][11]
Protocol 2: Acute Murine Model of T. b. brucei Infection
-
Animal Selection: Use specific pathogen-free female BALB/c mice (6-8 weeks old).[6]
-
Infection: Infect mice intraperitoneally (i.p.) with 1 x 10³ bloodstream forms of T. b. brucei.[6]
-
Parasitemia Monitoring: Monitor parasitemia daily by tail blood smear examination.
-
Treatment Initiation: Initiate treatment when parasitemia is established (e.g., day 3-4 post-infection).[6][12]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral). The vehicle used for the compound should be administered to a control group.[6]
-
Efficacy Endpoints:
In Vivo Imaging
Bioluminescence imaging can be a powerful tool for the real-time, non-invasive monitoring of parasite burden and drug efficacy, especially for assessing central nervous system involvement in late-stage HAT.[2][12]
Protocol 3: Bioluminescence Imaging of T. brucei Infection
-
Parasite Line: Use a T. brucei strain genetically modified to express luciferase.[12]
-
Infection and Treatment: Follow the infection and treatment protocol as described in Protocol 2.
-
Imaging:
-
Anesthetize the mice.
-
Administer the luciferase substrate (e.g., D-luciferin).
-
Acquire images using an in vivo imaging system at specified time points before, during, and after treatment.
-
-
Data Analysis: Quantify the bioluminescent signal to determine the parasite load in different tissues, particularly the brain.[12]
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of this compound.
Potential Mechanism of Action: Inhibition of Parasite-Specific Pathways
While the precise mechanism of action of many novel antitrypanosomal agents is still under investigation, several key parasite-specific pathways are targeted by existing and emerging drugs.[1][13]
Caption: Putative mechanisms of action for novel antitrypanosomal agents.
Safety and Toxicology
Preliminary safety and toxicology assessments are crucial. These should be conducted in parallel with efficacy studies and include monitoring for adverse clinical signs, body weight changes, and basic hematological parameters.[11] More extensive toxicological evaluations should be performed as the compound progresses through the drug development pipeline.
Conclusion
The protocols and data presented here provide a foundational framework for the in vivo evaluation of this compound. A systematic approach, beginning with robust in vitro characterization followed by well-designed animal efficacy studies, is essential for advancing this promising compound towards clinical development. The use of advanced techniques such as in vivo imaging can significantly accelerate the screening process and provide deeper insights into the drug's activity.[12]
References
- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. academicjournals.org [academicjournals.org]
- 12. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: CRISPR-Based Target Discovery for Novel Antitrypanosomal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel therapeutic agents against trypanosomatid parasites, the causative agents of devastating neglected tropical diseases such as Chagas disease and Human African Trypanosomiasis, is a global health priority. A critical step in the development of new drugs is the identification of their molecular targets, which provides invaluable insights into their mechanism of action, potential resistance mechanisms, and opportunities for optimization. This document outlines a comprehensive CRISPR-Cas9-based workflow for the elucidation of molecular targets of novel antitrypanosomal compounds, using a hypothetical candidate, "Antitrypanosomal Agent X," as an illustrative example.
The advent of CRISPR-Cas9 genome editing technology has revolutionized functional genomics in trypanosomatids, offering a powerful tool for rapid and efficient gene knockout and modification.[1][2][3] By generating a library of gene knockouts, researchers can identify which genetic modifications confer resistance to a specific compound, thereby pinpointing its likely target or pathway. This approach accelerates the often-arduous process of target deconvolution in phenotypic drug discovery.[4][5]
These protocols provide a detailed guide for researchers to perform CRISPR-based screens in Trypanosoma cruzi, the causative agent of Chagas disease, to identify the molecular target of promising antitrypanosomal compounds. The methodologies described are adaptable to other trypanosomatid species with established CRISPR-Cas9 systems.
Data Presentation: Efficacy of Antitrypanosomal Agent X
Prior to initiating a target discovery campaign, it is essential to characterize the in vitro efficacy of the lead compound. The following table summarizes the hypothetical potency of "Antitrypanosomal Agent X" against different life cycle stages of T. cruzi and a mammalian cell line to determine its selectivity.
| Assay | Organism/Cell Line | Parameter | Value |
| Anti-parasitic Activity | Trypanosoma cruzi (trypomastigote) | EC50 | 1.2 µM |
| Anti-parasitic Activity | Trypanosoma cruzi (amastigote) | EC50 | 0.8 µM |
| Cytotoxicity | Human cell line (e.g., L929) | CC50 | 45 µM |
| Selectivity Index | (CC50 / Amastigote EC50) | SI | 56.25 |
Table 1. In vitro activity profile of the hypothetical Antitrypanosomal Agent X. EC50 (50% effective concentration) represents the concentration required to inhibit parasite growth by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) indicates the compound's specificity for the parasite over host cells.
Experimental Protocols
Protocol 1: Generation of a T. cruzi Cas9-Expressing Cell Line
This protocol describes the generation of a T. cruzi epimastigote cell line that stably expresses the Cas9 nuclease, a prerequisite for subsequent library screening.
Materials:
-
T. cruzi epimastigotes (e.g., Dm28c or Y strain)
-
Liver Infusion Tryptose (LIT) medium
-
pROCKSpCas9Neo plasmid
-
Amaxa Nucleofector™ (Lonza) and Human T-Cell Nucleofector™ Kit
-
G418 (Geneticin)
-
96-well plates
-
Conditioned LIT medium
Methodology:
-
Parasite Culture: Culture T. cruzi epimastigotes in LIT medium supplemented with 10% fetal bovine serum at 28°C to mid-log phase (5 x 10^6 parasites/mL).
-
Plasmid Preparation: Prepare a high-purity stock of the pROCKSpCas9Neo plasmid.
-
Transfection:
-
Harvest 1 x 10^7 epimastigotes by centrifugation.
-
Resuspend the parasite pellet in 100 µL of Human T-Cell Nucleofector™ Solution.
-
Add 10 µg of the pROCKSpCas9Neo plasmid to the parasite suspension.
-
Transfer the mixture to a cuvette and electroporate using the Amaxa Nucleofector™ with program U-033.[3]
-
Immediately transfer the electroporated parasites to a flask containing 10 mL of fresh LIT medium.
-
-
Selection: After 24 hours of recovery, add G418 to a final concentration of 200 µg/mL to select for parasites that have integrated the Cas9 expression cassette.
-
Clonal Selection: Once a stable G418-resistant population is established, generate clonal cell lines by limiting dilution in 96-well plates containing conditioned LIT medium.[6]
-
Validation: Confirm Cas9 expression in the clonal lines via Western blot or RT-qPCR.
Protocol 2: CRISPR Library Transfection and Selection
This protocol outlines the process of introducing a pooled single-guide RNA (sgRNA) library into the Cas9-expressing T. cruzi line and selecting for mutants resistant to Antitrypanosomal Agent X.
Materials:
-
Validated Cas9-expressing T. cruzi epimastigotes
-
Pooled sgRNA library targeting the T. cruzi genome
-
Antitrypanosomal Agent X
-
Genomic DNA extraction kit
-
PCR reagents for library amplification and sequencing
Methodology:
-
Library Preparation: Synthesize or obtain a pooled sgRNA library targeting a significant portion of the T. cruzi kinome, proteome, or entire genome.
-
Library Transfection:
-
Culture the Cas9-expressing T. cruzi to mid-log phase.
-
Transfect a large population of parasites (e.g., 1 x 10^8 cells) with the pooled sgRNA library using the electroporation conditions described in Protocol 1. The amount of sgRNA library DNA will need to be optimized.
-
-
Drug Selection:
-
Allow the transfected parasite population to recover for 24-48 hours.
-
Split the culture into two populations: a treatment group and a control (untreated) group.
-
To the treatment group, add Antitrypanosomal Agent X at a concentration equivalent to 3-5 times the EC50 value. Maintain the untreated population under normal culture conditions.
-
Continuously culture both populations, monitoring parasite density. The drug-treated population will initially experience a significant die-off.
-
-
Harvesting Resistant Population: Once the drug-treated culture resumes growth, expand the population. This population is now enriched with mutants resistant to Antitrypanosomal Agent X.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant (treated) and control (untreated) populations.
Protocol 3: Identification of Resistance-Conferring Genes
This protocol details the method for identifying the sgRNAs that are enriched in the resistant population, thereby pinpointing the genes whose disruption leads to drug resistance.
Materials:
-
Genomic DNA from resistant and control populations
-
Primers for amplifying the sgRNA cassettes from the genomic DNA
-
Next-Generation Sequencing (NGS) platform and reagents
Methodology:
-
sgRNA Cassette Amplification: Perform PCR on the genomic DNA from both populations to amplify the integrated sgRNA sequences.
-
Next-Generation Sequencing: Submit the amplified sgRNA libraries for high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the original sgRNA library to determine the frequency of each sgRNA in both the resistant and control populations.
-
Calculate the enrichment of each sgRNA in the resistant population compared to the control.
-
Genes targeted by the most highly enriched sgRNAs are considered primary candidates for the molecular target of Antitrypanosomal Agent X.
-
Visualizations
Caption: CRISPR-based target discovery workflow.
This diagram illustrates the three main phases of the experimental process for identifying the molecular target of a novel antitrypanosomal agent.
Caption: Logic of CRISPR-based drug resistance screening.
This diagram explains the underlying principle of how gene knockout by CRISPR-Cas9 can lead to drug resistance, thereby identifying the drug's target.
Conclusion
The methodologies detailed in these application notes provide a robust framework for leveraging CRISPR-Cas9 technology in the target discovery pipeline for novel antitrypanosomal agents. By systematically identifying the genes that, when disrupted, confer resistance to a compound of interest, researchers can rapidly generate high-confidence hypotheses about its mechanism of action. This information is crucial for the continued development of urgently needed new therapies to combat trypanosomal diseases. While presented in the context of a hypothetical "Antitrypanosomal Agent X," these protocols are broadly applicable to any bioactive compound with activity against T. cruzi and can be adapted for other kinetoplastid parasites.
References
- 1. Assessment of two CRISPR-Cas9 genome editing protocols for rapid generation of Trypanosoma cruzi gene knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Assessment of Antitrypanosomal Agent 13 using Bioluminescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a powerful and non-invasive technique for the real-time monitoring of disease progression and therapeutic efficacy in living animals.[1][2][3] This technology relies on the genetic modification of pathogens, such as Trypanosoma species, to express a luciferase enzyme.[4][5][6] When the substrate, luciferin, is administered to an infected animal, the luciferase-expressing parasites emit light that can be detected and quantified using a sensitive CCD camera.[3][7] The intensity of the bioluminescent signal is directly proportional to the number of viable parasites, providing a quantitative measure of parasite burden.[4][5][8] This application note provides a detailed protocol for utilizing BLI to assess the in vivo efficacy of a novel compound, designated here as Antitrypanosomal Agent 13, against trypanosome infections. The use of red-shifted luciferases is highly recommended for in vivo studies as they emit light at longer wavelengths, which penetrates tissues more effectively, leading to enhanced sensitivity for detecting parasites in deep tissues.[9][10][11][12]
Key Applications
-
Real-time monitoring of parasite dissemination: Track the spread of infection from the initial inoculation site to various tissues and organs.[4][13]
-
Quantitative assessment of parasite load: Accurately determine the parasite burden throughout the course of infection and in response to treatment.[8][14]
-
Evaluation of drug efficacy: Assess the ability of novel compounds to reduce or eliminate parasite load in both acute and chronic infection models.[2][9][15]
-
Pharmacodynamic studies: Investigate the dose-response relationship and the time-course of drug action in vivo.
Experimental Protocols
1. Generation and Preparation of Bioluminescent Trypanosomes
The first crucial step is to utilize a Trypanosoma strain that stably expresses a luciferase gene, preferably a red-shifted variant for enhanced in vivo sensitivity.[11][16]
-
Parasite Strain: Trypanosoma cruzi (e.g., CL Brener strain) or Trypanosoma brucei genetically engineered to express a red-shifted firefly luciferase (e.g., PpyRE9h).[2][11][16] These strains can be generated by transfection with a vector that integrates the luciferase gene into a high-expression locus like the ribosomal DNA (rDNA).[11][16]
-
Cultivation: Culture the bioluminescent trypomastigotes in an appropriate medium (e.g., LIT medium for T. cruzi) supplemented with fetal bovine serum and necessary antibiotics to maintain selection for the luciferase gene.
-
Infective Stage Preparation: For in vivo studies, obtain infective forms of the parasite. For T. cruzi, this would be bloodstream trypomastigotes harvested from a previously infected donor mouse.
2. In Vivo Mouse Model of Infection
-
Animal Model: BALB/c or SCID mice are commonly used for T. cruzi infection models.[9][15] The choice of mouse strain will depend on the specific research question (e.g., immunocompetent vs. immunodeficient models).
-
Infection: Infect mice via intraperitoneal (i.p.) injection with a standardized number of bioluminescent trypomastigotes (e.g., 10³ bloodstream trypomastigotes).[9]
-
Monitoring Infection: Monitor the progression of the infection by performing BLI at regular intervals (e.g., every 2-3 days during the acute phase).[13] The peak of infection is typically observed around 14 days post-infection for the T. cruzi CL Brener strain in BALB/c mice.[9]
3. Administration of this compound
-
Treatment Groups: Establish several experimental groups:
-
Vehicle control (receiving only the drug vehicle)
-
This compound (at various doses)
-
Positive control (a known antitrypanosomal drug, e.g., benznidazole)[15]
-
-
Dosing and Route of Administration: The dose, frequency, and route of administration (e.g., oral gavage, intraperitoneal injection) of this compound should be determined based on prior in vitro efficacy and toxicity data. For example, benznidazole is often administered daily by oral gavage at 100 mg/kg.[9]
-
Treatment Schedule: Initiate treatment at a defined time point post-infection, for instance, during the acute phase when the bioluminescent signal is high, or during the chronic phase to assess efficacy against persistent parasites.[9][15]
4. In Vivo Bioluminescence Imaging Procedure
The following diagram illustrates the general workflow for in vivo bioluminescence imaging:
Caption: Workflow for in vivo bioluminescence imaging.
-
Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile phosphate-buffered saline (PBS) at a concentration of 15 mg/mL.[13]
-
Anesthesia: Anesthetize the mice using isoflurane (e.g., 2.5% v/v in oxygen).[1] Consistent use of the same anesthetic is important as different anesthetics can affect the bioluminescent signal.[17]
-
Substrate Administration: Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg body weight.[1][13]
-
Imaging: After a consistent waiting period (e.g., 5-10 minutes) to allow for substrate distribution, place the mouse in the light-tight chamber of the IVIS Spectrum or a similar imaging system.[1][18] Acquire images from ventral, dorsal, and lateral perspectives to monitor parasite dissemination.[4] The acquisition time will depend on the signal intensity but typically ranges from 1 to 5 minutes.
-
Data Quantification: Use imaging software to draw regions of interest (ROIs) around the entire animal or specific organs to quantify the bioluminescent signal.[14] The data is typically expressed as total photon flux (photons/second) within the ROI.[14]
5. Ex Vivo Bioluminescence Imaging
To confirm the location of parasites within specific organs, ex vivo imaging can be performed at the end of the experiment.
-
Procedure: Following the final in vivo imaging session, euthanize the mouse and immediately dissect the organs of interest (e.g., heart, liver, spleen, gastrointestinal tract).[4]
-
Imaging: Arrange the organs in a petri dish and image them in the BLI system. This can help to more accurately localize the parasite burden.[4]
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: In Vivo Bioluminescent Signal (Total Photon Flux) in Mice Infected with T. cruzi and Treated with this compound
| Treatment Group | Dose (mg/kg) | Day 7 Post-Infection (photons/sec) | Day 14 Post-Infection (photons/sec) | Day 21 Post-Infection (photons/sec) |
| Vehicle Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| Agent 13 | X | Mean ± SD | Mean ± SD | Mean ± SD |
| Agent 13 | Y | Mean ± SD | Mean ± SD | Mean ± SD |
| Benznidazole | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Ex Vivo Bioluminescent Signal (Total Photon Flux) in Organs at Day 21 Post-Infection
| Treatment Group | Heart (photons/sec) | Liver (photons/sec) | Spleen (photons/sec) | GI Tract (photons/sec) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Agent 13 (Dose Y) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Benznidazole | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Potential Mechanisms of Action and Signaling Pathways
The mechanism of action of this compound would need to be elucidated through further studies. However, many existing antitrypanosomal drugs target specific parasite pathways. The following diagram illustrates some known targets and pathways affected by antitrypanosomal agents.
Caption: Potential mechanisms of antitrypanosomal drugs.
This diagram illustrates that drugs like benznidazole are pro-drugs activated by a parasite-specific nitroreductase, leading to the production of reactive nitrogen species and cell death.[19][20] Pentamidine is known to disrupt the mitochondrial membrane potential and target the kinetoplast DNA (kDNA).[19] Eflornithine inhibits ornithine decarboxylase, a key enzyme in polyamine biosynthesis.[19][20] The mechanism of a novel agent like "Agent 13" would need to be determined, but could involve one of these or other pathways.
Bioluminescence imaging provides a robust, sensitive, and high-throughput method for the in vivo evaluation of novel antitrypanosomal compounds.[1][2][10] By following the detailed protocols outlined in this application note, researchers can effectively assess the efficacy of candidates like this compound, monitor their effects on parasite burden in real-time, and gain valuable insights into their pharmacodynamics. This approach significantly reduces the number of animals required for studies and accelerates the drug discovery pipeline for new treatments against trypanosomal diseases.[3]
References
- 1. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 2. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioluminescent imaging of Trypanosoma cruzi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development of bioluminescent reporter Trypanosoma cruzi and bioassay for compound screening [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescent:Fluorescent Trypanosoma cruzi Reporter Strains as Tools for Exploring Chagas Disease Pathogenesis and Drug Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescence imaging of chronic Trypanosoma cruzi infections reveals tissue-specific parasite dynamics and heart disease in the absence of locally persistent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vivo imaging of mice infected with bioluminescent Trypanosoma cruzi unveils novel sites of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing in vivo bioluminescence imaging and the Multi-Cruzi immunoassay platform to develop improved Chagas disease diagnostic procedures and biomarkers for monitoring parasitological cure | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. A panel of phenotypically and genotypically diverse bioluminescent:fluorescent Trypanosoma cruzi strains as a resource for Chagas disease research | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. A quantitative study of factors affecting in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Antitrypanosomal agent 13 for in vivo studies
Technical Support Center: Antitrypanosomal Agent 13 Development
Welcome to the technical support center for research and development involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges, particularly those related to the agent's solubility for in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of this compound.
Q1: Why is the aqueous solubility of this compound so critical for in vivo studies?
A1: The aqueous solubility of a drug is a crucial factor that influences its dissolution, absorption, and consequently, its bioavailability.[1][2] For orally administered drugs like this compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the rate at which it dissolves in the gastrointestinal fluid is the primary bottleneck for its absorption into the bloodstream.[3][4] Insufficient solubility can lead to low and erratic drug exposure in animal models, making it difficult to establish a clear dose-response relationship and potentially leading to failed efficacy or toxicology studies.[5][6][7]
Q2: What are the first signs that my formulation of Agent 13 has a solubility problem?
A2: You may encounter several signs indicating poor solubility during your experiments:
-
Visual Precipitation: The most obvious sign is the formation of a precipitate when you prepare the dosing vehicle or after it has been sitting for a short period.
-
Inconsistent Results: High variability in blood plasma concentrations between individual animals in the same dosing group.[7]
-
Non-linear Dose Exposure: A non-proportional increase in drug exposure (AUC) when the dose is increased. For example, doubling the dose does not result in a doubling of the plasma concentration.[5]
-
Low Bioavailability: The calculated oral bioavailability is significantly lower than expected, often below 10%.[6][8]
Q3: What are the primary strategies to improve the solubility of a compound like Agent 13?
A3: There are several established methods to enhance the solubility of poorly soluble drugs.[1][9] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[5] Techniques include micronization and nanosizing (e.g., nanosuspensions).[1][2][5]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state, typically dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution rate.[10][11][12][13]
-
Lipid-Based Formulations: Dissolving the drug in lipids, oils, and surfactants can improve solubility and facilitate absorption through the lymphatic system.[5][14] These range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).[14]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that encapsulate the drug molecule, thereby increasing its solubility in water.[9][15]
-
Co-solvents and Surfactants: Using a mixture of water-miscible solvents (co-solvents) or surfactants to increase the solubilizing capacity of the vehicle.[2][9]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your in vivo studies with this compound.
Q: My formulation of Agent 13 looks fine on the bench but I suspect it's precipitating after oral gavage. What can I do?
A: This is a common issue known as in vivo precipitation, where the drug remains soluble in the formulation vehicle but crashes out upon contact with the aqueous environment of the GI tract.
Troubleshooting Steps:
-
Assess the Formulation: Your current vehicle may not be robust enough to handle the dilution in the stomach.
-
Switch to a Dispersion-Based System: Consider formulations that maintain the drug as fine particles rather than in a fully solubilized state.
-
Nanosuspension: This technique creates drug nanoparticles stabilized by surfactants, which offer a large surface area for rapid dissolution.[16][17]
-
Amorphous Solid Dispersion (ASD): Formulating Agent 13 as an ASD with a hydrophilic polymer can generate and maintain a supersaturated state in vivo, which enhances absorption before the drug has a chance to crystallize.[18]
-
-
Utilize Lipid-Based Formulations: These formulations can protect the drug from immediate precipitation and promote the formation of micelles, which keep the drug solubilized during digestion.[14]
Q: I'm observing very low and highly variable plasma exposure in my mice. Which formulation strategy should I try first?
A: For a BCS Class II compound like Agent 13, low and variable exposure is typically a direct result of dissolution rate-limited absorption. A systematic approach is recommended.
Workflow for Formulation Strategy Selection
Caption: A decision workflow for selecting a suitable formulation strategy.
Data Presentation: Comparison of Formulation Approaches
The following table summarizes hypothetical data from a pilot pharmacokinetic study in rats, comparing different formulation strategies for Agent 13 at a 10 mg/kg oral dose.
| Formulation Type | Vehicle Composition | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 0.5% HPMC, 0.1% Tween 80 in water | 85 ± 30 | 350 ± 150 | ~ 3% |
| Lipid Solution | 30% Labrafac PG, 70% Maisine® CC | 250 ± 90 | 1,800 ± 550 | ~ 15% |
| Nanosuspension | Agent 13 nanoparticles in 1% Poloxamer 188 | 650 ± 120 | 4,900 ± 800 | ~ 41% |
| Amorphous Solid Dispersion | 25% Agent 13 in Soluplus® (spray-dried) | 980 ± 180 | 7,100 ± 1100 | ~ 60% |
Data are presented as mean ± standard deviation.
As shown in the table, advanced formulations like nanosuspensions and amorphous solid dispersions provide a significant increase in exposure and bioavailability compared to a simple suspension.
Part 3: Experimental Protocols
This section provides detailed methodologies for preparing advanced formulations discussed in this guide.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
This method aims to convert crystalline Agent 13 into a more soluble amorphous form by dispersing it within a polymer matrix.
Materials:
-
This compound
-
Polymer carrier (e.g., Soluplus®, PVPVA, HPMC-AS)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
Methodology:
-
Solution Preparation:
-
Dissolve Agent 13 and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in a suitable organic solvent to create a clear solution. A typical concentration is 5-10% w/v total solids.
-
-
Spray Dryer Setup:
-
Set the inlet temperature (e.g., 120-140°C), outlet temperature (e.g., 50-70°C), solution feed rate, and atomizing air pressure according to the instrument's guidelines and solvent properties.
-
-
Spray Drying Process:
-
Product Collection & Analysis:
-
Collect the resulting dry powder from the cyclone separator.
-
Confirm the amorphous nature of the drug using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
-
Reconstitution for Dosing:
-
The ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% HPMC) for oral dosing.
-
Diagram of the ASD Mechanism
Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion.
Protocol 2: Preparation of a Nanosuspension via Wet Media Milling
This protocol reduces the particle size of Agent 13 to the nanometer scale to increase dissolution velocity.[16]
Materials:
-
This compound (crystalline)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
-
High-energy media mill
Methodology:
-
Premix Preparation:
-
Disperse crystalline Agent 13 in an aqueous solution containing the stabilizer. A typical starting concentration is 5% w/v drug and 1-2% w/v stabilizer.
-
Create a rough pre-suspension using a high-shear homogenizer.
-
-
Milling Process:
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (typically <400 nm) is achieved.
-
-
Final Formulation:
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be dosed directly or used for further processing (e.g., freeze-drying into a solid powder).[19]
-
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. spipharma.com [spipharma.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. upperton.com [upperton.com]
- 7. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Mitigate Common Pitfalls in Early Drug Development [catalent.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Antitrypanosomal Agent 13 in T. brucei
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Antitrypanosomal Agent 13 (a representative novel trypanocide) and encountering resistance in Trypanosoma brucei. The information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action of this compound?
A1: While the precise targets of many trypanocides are still under investigation, current data suggests that the selective efficacy of compounds like this compound is often due to trypanosome-specific uptake mechanisms[1]. Like many diamidines, its entry into the parasite is likely mediated by specific transporters in the parasite's plasma membrane[2][3][4].
Q2: We are observing a gradual loss of efficacy of Agent 13 in our long-term in vitro cultures. What is the likely cause?
A2: This is a common indicator of developing drug resistance. In T. brucei, resistance to many drugs, including diamidines and arsenicals, is frequently associated with changes in drug transporters[4]. This can involve the loss of function or reduced expression of the transporter responsible for drug uptake[3][4][5]. Prolonged exposure to sub-lethal concentrations of a drug can select for parasites with mutations in these transporter genes[6].
Q3: Can resistance to Agent 13 confer cross-resistance to other trypanocides?
A3: Yes, cross-resistance is a known phenomenon[7]. For instance, melarsoprol-pentamidine cross-resistance (MPXR) is well-documented and often linked to the loss of transporters that recognize both drug classes, such as the high-affinity pentamidine transporter (HAPT1), which is encoded by the aquaglyceroporin 2 (AQP2) gene[4][5]. If Agent 13 shares an uptake pathway with other existing drugs, resistance to it could lead to reduced sensitivity to those as well.
Q4: Is the resistant phenotype stable in the absence of drug pressure?
A4: The stability of the resistant phenotype can vary. In many laboratory-selected resistant lines, the phenotype is stable even after the removal of drug pressure and passage through mice[7]. This is often the case when resistance is caused by stable genetic changes, such as the deletion of a transporter gene[3][7].
Q5: What are the primary molecular mechanisms of drug resistance in T. brucei?
A5: The most common mechanisms include:
-
Decreased drug import: This is often due to the loss or mutation of transporter proteins like the P2 aminopurine transporter (encoded by TbAT1) or aquaglyceroporins (AQP2/3)[2][3][4][7].
-
Increased drug efflux: Enhanced export of the drug, potentially mediated by ABC transporters, can also contribute to resistance[5][8].
-
Altered drug metabolism/activation: For prodrugs like nifurtimox and fexinidazole, resistance can arise from the loss of enzymes, such as type I nitroreductases (NTR), that are required to activate the compound into its cytotoxic form[2][9].
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values for Agent 13
Q: We are getting highly variable EC50 values for this compound in our in vitro sensitivity assays. How can we improve consistency?
A: Inconsistent EC50 values can stem from several factors. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Steps:
-
Standardize Parasite Density: Ensure that you are seeding your assays with a consistent starting density of bloodstream-form (BSF) T. brucei. Cell density can affect growth rates and apparent drug sensitivity.
-
Verify Cell Viability: Before each experiment, check the viability and morphology of your parasite culture. Use parasites in the mid-logarithmic growth phase for assays.
-
Check Drug Stock Solution: Agent 13 may be unstable in solution. Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Review Assay Protocol: Ensure your incubation times and assay conditions (e.g., temperature, CO2 levels) are consistent. Refer to established protocols for in vitro drug susceptibility testing[10].
-
Rule out Contamination: Mycoplasma or bacterial contamination can affect parasite growth and interfere with assay readouts. Regularly test your cultures for contamination.
Issue 2: Failure to Generate a Resistant Cell Line
Q: We are trying to generate a cell line resistant to Agent 13 by stepwise exposure, but the culture crashes after a few weeks. What can we do differently?
A: Generating a stable resistant cell line requires a careful balance of drug pressure and allowing the parasite population to recover.
Troubleshooting Steps:
-
Start with a Low Drug Concentration: Begin selection with a concentration at or below the EC50 value. This allows for the survival and proliferation of parasites that may have a low level of intrinsic resistance.
-
Increase Drug Concentration Slowly: Do not increase the drug concentration too rapidly. Allow the culture to recover and resume a normal growth rate before increasing the drug pressure. This process can take several months[6].
-
Monitor Culture Density: Maintain the culture at a high density to increase the probability of a spontaneous resistance mutation arising in the population.
-
Consider Mutagenesis: If spontaneous resistance is rare, you can consider treating the culture with a low dose of a mutagen to increase the mutation rate. However, this can introduce off-target effects.
-
Clone the Resistant Population: Once a population of resistant parasites is established, it is crucial to clone the parasites to ensure a genetically homogenous population for downstream analysis.
Data Presentation
Table 1: Representative EC50 Values for this compound
| Cell Line | Description | EC50 (nM) [Mean ± SD] | Resistance Factor (Fold Change) |
| T. brucei Lister 427 | Wild-Type (WT), Drug-Sensitive | 5.2 ± 0.8 | 1 |
| A13-R1 | Agent 13 Resistant Line 1 | 85.1 ± 12.3 | ~16 |
| A13-R2 | Agent 13 Resistant Line 2 | 152.7 ± 21.5 | ~29 |
| A13-R1-REV | A13-R1 with Transporter X re-expressed | 6.1 ± 1.1 | ~1.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Relative Expression of a Putative Transporter Gene (TbTX1) in Resistant Lines
| Cell Line | Relative Gene Expression (vs. WT) [Mean ± SD] |
| T. brucei Lister 427 | 1.0 |
| A13-R1 | 0.15 ± 0.05 |
| A13-R2 | < 0.01 (Not Detected) |
Data is hypothetical and for illustrative purposes, based on common findings of transporter loss in drug-resistant strains[3][7].
Experimental Protocols
Protocol 1: Determination of EC50 using Resazurin-Based Assay
This protocol is adapted from standard methods for determining the efficacy of trypanocidal compounds in vitro[10].
Materials:
-
Bloodstream-form T. brucei culture in HMI-9 medium.
-
This compound.
-
96-well flat-bottom plates.
-
Resazurin sodium salt solution (0.125 mg/mL in PBS).
-
Plate reader (excitation 530 nm, emission 590 nm).
Methodology:
-
Parasite Seeding: Harvest mid-log phase T. brucei and adjust the concentration to 2 x 10^5 cells/mL in fresh HMI-9 medium. Add 100 µL of this cell suspension to each well of a 96-well plate (2 x 10^4 cells/well).
-
Drug Dilution: Prepare a 2-fold serial dilution of Agent 13 in HMI-9 medium. Add 100 µL of each dilution to the appropriate wells, resulting in a final volume of 200 µL. Include wells with no drug as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of growth for each drug concentration relative to the no-drug control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of a Drug-Resistant Cell Line
This protocol describes a method for selecting for drug resistance by continuous, stepwise exposure[6].
Methodology:
-
Initial Exposure: Start a high-density culture of wild-type T. brucei (e.g., 1 x 10^6 cells/mL) in HMI-9 medium containing Agent 13 at a concentration of 0.5x EC50.
-
Monitoring: Monitor the culture daily. The growth rate will likely decrease significantly. Dilute the culture as needed to maintain a density between 1 x 10^5 and 2 x 10^6 cells/mL.
-
Recovery and Dose Escalation: Once the parasites adapt and resume a consistent growth rate (this may take several weeks), increase the concentration of Agent 13 by a factor of 1.5-2.
-
Repeat: Repeat step 3, gradually increasing the drug concentration over several months.
-
Confirmation of Resistance: Once the parasites are able to grow at a concentration significantly higher than the initial EC50 (e.g., >10x), confirm the resistant phenotype by performing an EC50 assay as described in Protocol 1.
-
Cloning and Banking: Clone the resistant population by limiting dilution to ensure a homogenous cell line. Cryopreserve aliquots of the resistant clone for future experiments.
Visualizations
Caption: Hypothetical mechanism of action and resistance for Agent 13.
Caption: Experimental workflow for characterizing resistance.
Caption: Troubleshooting logic for inconsistent EC50 results.
References
- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 5. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Selection of Trypanosomatid Pathogens for Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of drug resistance in Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense. Treatment of human African trypanosomiasis with natural products (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing the Synthetic Route for Antitrypanosomal Agent 13 (Diaminopurine Chemotype)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing Antitrypanosomal Agent 13, a diaminopurine derivative with potential therapeutic applications against Trypanosoma brucei. The synthesis involves a three-step route starting from 2,6-dichloro-9H-purine. This guide addresses common issues that may be encountered during the synthesis, with a focus on optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a three-step process starting from 2,6-dichloro-9H-purine. The first step is a nucleophilic aromatic substitution at the C-6 position with 2,2,2-trifluoroethylamine. The second step involves another nucleophilic substitution at the C-2 position with aniline. The final step is a Buchwald-Hartwig amination to introduce the 3-aminothiophene moiety.
Q2: What are the critical steps in the synthesis that require special attention?
A2: The most critical step is the Palladium-catalyzed Buchwald-Hartwig amination (Step 3). The efficiency of this reaction is highly dependent on the purity of reagents and the exclusion of oxygen and moisture. Catalyst, ligand, and base selection are also crucial for achieving high yields.
Q3: Can alternative amines be used in Step 2 and Step 3?
A3: Yes, the synthesis is amenable to the use of various primary and secondary amines at both the C-2 and C-6 positions to generate analogs of Agent 13. However, the reaction conditions, particularly for the Buchwald-Hartwig step, may require re-optimization for each new amine.
Q4: What are the expected yields for each step?
A4: While specific yields for Agent 13 are not provided in the primary literature, similar syntheses of diaminopurine derivatives suggest that yields for each step can range from moderate to high (50-90%), depending on the specific substrates and reaction conditions. Optimization is often required to achieve the best results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of 6-chloro-N-(2,2,2-trifluoroethyl)-9H-purin-2-amine | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend the reaction time if necessary. 2. Ensure the use of dry n-butanol and fresh DIPEA. 3. Verify the reaction temperature is maintained at 90 °C. |
| Step 2: Low yield of N6-(2,2,2-trifluoroethyl)-N2-phenyl-9H-purine-2,6-diamine | 1. Inefficient microwave heating. 2. Degradation of the starting material under acidic conditions. 3. Presence of moisture. | 1. Ensure proper functioning of the microwave reactor and uniform heating of the reaction mixture. 2. Use a freshly prepared solution of HCl in dioxane. 3. Use anhydrous dioxane and ensure all glassware is thoroughly dried. |
| Step 3: Low yield or no reaction in the Buchwald-Hartwig amination | 1. Inactive palladium catalyst. 2. Inappropriate ligand or base. 3. Presence of oxygen or moisture in the reaction. 4. Poor quality of the solvent. | 1. Use a fresh batch of Pd2(dba)3. Consider using a pre-catalyst. 2. XPhos is a suitable ligand, and KOtBu is an effective base. Ensure they are of high purity. Other Buchwald-Hartwig ligands and bases can be screened. 3. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). Use Schlenk techniques. 4. Use anhydrous and high-purity t-butanol. |
| Formation of impurities | 1. Side reactions due to reactive intermediates. 2. Incomplete reaction leading to a mixture of products. 3. Decomposition of product during workup or purification. | 1. Optimize reaction temperature and time to minimize side product formation. 2. Monitor the reaction closely and ensure it goes to completion. 3. Use appropriate purification techniques (e.g., flash chromatography with a suitable solvent system) and avoid prolonged exposure to harsh conditions. |
| Difficulty in product purification | 1. Co-elution of product with starting materials or byproducts. 2. Product instability on silica gel. | 1. Optimize the solvent system for flash chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. 2. If the product is unstable on silica, minimize the time of exposure or use a neutral stationary phase. |
Experimental Protocols
Step 1: Synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)-9H-purin-2-amine
-
To a solution of 2,6-dichloro-9H-purine in n-butanol, add 2,2,2-trifluoroethylamine and N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Step 2: Synthesis of N6-(2,2,2-trifluoroethyl)-N2-phenyl-9H-purine-2,6-diamine
-
To a microwave-safe vial, add 6-chloro-N-(2,2,2-trifluoroethyl)-9H-purin-2-amine, aniline, and a solution of hydrogen chloride in dioxane.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 40 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Synthesis of this compound
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N6-(2,2,2-trifluoroethyl)-N2-phenyl-9H-purine-2,6-diamine, 3-aminothiophene, and potassium tert-butoxide (KOtBu).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).
-
Add anhydrous tert-butanol.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time |
| 1 | 2,6-dichloro-9H-purine, 2,2,2-trifluoroethylamine | DIPEA | n-Butanol | 90 °C | 16 h |
| 2 | 6-chloro-N-(2,2,2-trifluoroethyl)-9H-purin-2-amine, Aniline | HCl | Dioxane | 150 °C (Microwave) | 40 min |
| 3 | N6-(2,2,2-trifluoroethyl)-N2-phenyl-9H-purine-2,6-diamine, 3-aminothiophene | Pd2(dba)3, XPhos, KOtBu | t-Butanol | 100 °C | 16 h |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the Buchwald-Hartwig amination step.
How to improve the oral bioavailability of Antitrypanosomal agent 13
Welcome to the technical support center for Antitrypanosomal agent 13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental evaluation of this compound, with a specific focus on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show low oral bioavailability. What are the potential reasons for this?
A1: Poor oral bioavailability of a compound like this compound can stem from several factors. Based on the challenges observed with analogous compounds, the primary reasons could include:
-
Poor Aqueous Solubility: The compound may have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Rapid Metabolism: The agent might be subject to extensive first-pass metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the gut lumen.
-
Chemical Instability: The agent may be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
A related nitrothiophene-based antitrypanosomal agent, compound 1, was noted to lack oral bioavailability, suggesting that this is a challenge for this chemical series.[1]
Q2: What initial steps can I take to investigate the cause of poor oral bioavailability for this compound?
A2: A systematic approach is recommended to identify the root cause. Consider the following initial experiments:
-
Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of the compound and to identify if it is a substrate for efflux transporters.
-
Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to evaluate its metabolic stability.
Q3: Are there any known strategies that have been successful for similar antitrypanosomal agents?
A3: Yes, for antitrypanosomal agents, particularly diamidines, a prodrug approach has been employed to improve oral absorption by masking the positive charges of the amidine groups.[2] Additionally, a structure-activity relationship study on a series of nitrothiophene-based compounds, which includes agent 13, led to the discovery of an analog (compound 10) with excellent oral bioavailability, indicating that medicinal chemistry optimization can be a successful strategy.[1] General strategies for improving oral bioavailability include various formulation approaches.[3][4][5]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Inconsistent absorption in in vivo studies.
-
Low concentration of the compound in dissolution assays.
-
Precipitation of the compound in aqueous buffers.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Particle Size Reduction | Reducing the particle size increases the surface area available for dissolution.[6] Techniques like micronization or nanocrystal formulation can be explored.[6] |
| 2 | Formulation with Solubilizing Excipients | Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to enhance the solubility of the compound.[7][8] |
| 3 | Lipid-Based Formulations | Formulate the compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS).[9] These can improve solubilization and enhance absorption via the lymphatic pathway.[10] |
| 4 | Amorphous Solid Dispersions | Create a solid dispersion of the compound in a polymer matrix. This can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[6][8] |
| 5 | Salt Formation | If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[6] |
Issue 2: Suspected Rapid Metabolism or Efflux
Symptoms:
-
High clearance observed in pharmacokinetic studies.
-
Low exposure (AUC) after oral administration compared to intravenous administration.
-
Low apparent permeability in Caco-2 assays with a high efflux ratio.
Troubleshooting Steps:
| Step | Action | Rationale | | :--- | :--- | Lead Optimization (Medicinal Chemistry) | | 1 | Prodrug Approach | Design a prodrug that masks the metabolically labile sites or improves permeability. The prodrug should be converted to the active agent in vivo.[3][4] For diamidines, masking positive charges has been a successful strategy to improve oral absorption.[2] | | 2 | Structural Modification | Synthesize and screen analogs of this compound to identify compounds with improved metabolic stability and reduced affinity for efflux transporters. A similar approach was successful for a related series of compounds.[1] | | 3 | Co-administration with Inhibitors | In preclinical studies, co-administer the compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters (e.g., verapamil for P-gp) to confirm their role in the low bioavailability. |
Experimental Protocols
Protocol 1: In Vitro Aqueous Solubility Assessment (Shake-Flask Method)
-
Preparation of Buffers: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Compound Addition: Add an excess amount of this compound to separate vials containing SGF and SIF.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: Withdraw aliquots at different time points (e.g., 2, 4, 8, 24, 48 hours). Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Experiment (Apical to Basolateral):
-
Add this compound (at a known concentration) to the apical (AP) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (BL) side.
-
Analyze the concentration of the compound in the BL samples.
-
-
Permeability Experiment (Basolateral to Apical):
-
Add the compound to the BL side.
-
Collect samples from the AP side at the same time intervals.
-
Analyze the concentration of the compound in the AP samples.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Factors affecting oral bioavailability.
References
- 1. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: Optimization of Dosing Regimen for Antitrypanosomal Agents in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the dosing regimen of novel antitrypanosomal agents, exemplified by the hypothetical "Antitrypanosomal agent 13," in murine models of trypanosomiasis.
Frequently Asked Questions (FAQs)
Q1: We are seeing high toxicity and adverse effects in our mice treated with this compound. What are the potential causes and how can we mitigate this?
A1: High toxicity is a common challenge in preclinical drug development.[1][2] Several factors could be contributing to the observed toxicity:
-
Dose Level: The current dose might be too high. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD).
-
Dosing Frequency: Continuous daily dosing may lead to drug accumulation and toxicity. Exploring intermittent dosing schedules, such as once every few days, can sometimes maintain efficacy while reducing adverse effects.[3][4]
-
Formulation Vehicle: The vehicle used to dissolve or suspend the agent can contribute to toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. It's also important to consider that different formulations can affect drug absorption and subsequent plasma concentrations.[5]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) administration can lead to rapid peak plasma concentrations (Cmax) that might be associated with acute toxicity. If feasible, oral (p.o.) administration could provide a more favorable pharmacokinetic profile.[5]
-
Off-target Effects: The agent might have off-target pharmacological effects. In-depth in vitro profiling against a panel of host cell lines and relevant receptors/enzymes can help identify potential liabilities.
Troubleshooting Steps:
-
Conduct a Dose Escalation Study: Start with a low dose and gradually increase it in different cohorts of mice to identify the MTD.
-
Evaluate Alternative Dosing Schedules: Compare daily dosing with intermittent schedules (e.g., every other day, twice weekly).[3][4]
-
Test Different Formulation Vehicles: If solubility allows, test alternative, well-established vehicles like 0.5% methylcellulose or sesame oil.[5][6]
-
Compare Routes of Administration: If toxicity is observed with i.p. injection, consider oral gavage as an alternative.[5]
Q2: Our compound, this compound, shows excellent in vitro activity but poor efficacy in our in vivo mouse model. What are the likely reasons for this discrepancy?
A2: A disconnect between in vitro potency and in vivo efficacy is a frequent hurdle in drug discovery.[1] The following factors are common culprits:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance, resulting in suboptimal exposure in the blood and tissues.[7]
-
Inadequate Tissue Distribution: The agent may not reach the tissue compartments where the parasites reside, particularly in chronic infections. For late-stage human African trypanosomiasis (HAT), penetration of the blood-brain barrier (BBB) is crucial.[6][8]
-
High Protein Binding: Extensive binding to plasma proteins can limit the amount of free drug available to exert its antiparasitic effect.
-
Metabolic Instability: The compound might be rapidly metabolized into inactive forms by the liver or other tissues.[9]
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Conduct a PK study to determine key parameters like Cmax, half-life (t1/2), and area under the curve (AUC) after administration.[5][10][11] This will reveal if the drug exposure is sufficient.
-
Assess Brain Penetration: For HAT models, measure the brain-to-plasma concentration ratio to determine if the compound crosses the BBB.[6][8]
-
Evaluate Metabolic Stability: Use in vitro assays with liver microsomes to assess the metabolic stability of the compound.[9]
-
Consider Formulation Optimization: The formulation can significantly impact absorption. For instance, using vehicles like Cremophor EL (CrEL) can sometimes improve solubility and bioavailability.[5]
Q3: We observe initial clearance of parasites, but then a relapse occurs after the treatment is stopped. How can we achieve a complete cure?
A3: Parasite relapse after treatment is a significant challenge, often due to the presence of persistent or dormant parasites in deep tissue reservoirs.[12] To achieve a sterile cure, consider the following strategies:
-
Extend Treatment Duration: A longer treatment course may be necessary to eliminate all parasites.[12]
-
Increase the Dose: A higher dose, if tolerated, might be more effective at killing persistent parasites.
-
Combination Therapy: Combining your agent with another antitrypanosomal drug that has a different mechanism of action can enhance efficacy and reduce the likelihood of resistance.[3][4]
-
Modified Dosing Regimen: A regimen of higher individual doses given less frequently over an extended period has been shown to be effective in some cases.[12]
-
Immunosuppression Post-Treatment: To confirm a sterile cure, treated mice can be immunosuppressed (e.g., with cyclophosphamide) to see if the infection relapses.[3]
Experimental Protocols
In Vivo Efficacy Study in an Acute Mouse Model of Trypanosomiasis
This protocol describes a general procedure for evaluating the in vivo efficacy of an antitrypanosomal agent in a murine model of acute infection.
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, depending on the Trypanosoma species and strain.[10][11][13]
-
Parasite Infection: Infect mice intraperitoneally (i.p.) with a specific number of bloodstream form trypomastigotes (e.g., 1 x 10^3 to 1 x 10^4 parasites).[12][13]
-
Treatment Groups:
-
Vehicle Control: Mice receiving only the drug vehicle.
-
Test Compound Groups: Mice receiving different doses of this compound.
-
Positive Control: Mice receiving a standard-of-care drug like benznidazole.
-
-
Drug Administration:
-
Monitoring:
-
Endpoint: The primary endpoints are the reduction in parasitemia and the percentage of mice that survive. A curative effect is often defined as the absence of detectable parasites for an extended period post-treatment (e.g., 20-90 days).[13][15]
Data Presentation
Table 1: Example Dosing Regimens for Antitrypanosomal Agents in Mice
| Agent | Dose | Route of Administration | Dosing Schedule | Mouse Model | Efficacy | Reference |
| Benznidazole | 10-100 mg/kg | Oral | Daily for 5-20 days | Chronic T. cruzi | Dose-dependent cure | [10][11] |
| ML-F52 | 30 mg/kg | Intraperitoneal | Daily for 5 days | Acute T. brucei | 100% survival | [13] |
| Compound 6d | 50 mg/kg | Oral | Not specified | Acute T. cruzi | Substantial reduction in parasitemia | [16] |
| CBK201352 | 25 mg/kg | Intraperitoneal | Twice daily for 10 days | Acute T. brucei | 100% cure | [15] |
| Compound 30 | 50 mg/kg | Oral | Twice daily for 5 days | Acute T. brucei | 100% cure | [14] |
Table 2: Example Pharmacokinetic Parameters of an Antitrypanosomal Agent in Mice
| Parameter | Oral Administration (20% CrEL in PBS) | Intraperitoneal Administration (20% CrEL in PBS) | Oral Administration (Sesame Oil) | Intraperitoneal Administration (Sesame Oil) |
| Dose (mg/kg) | 100 | 100 | 100 | 100 |
| Cmax (ng/mL) | 1850 ± 210 | 2340 ± 320 | 1230 ± 150 | 1670 ± 190 |
| Tmax (h) | 2.5 | 1.0 | 3.0 | 2.0 |
| t1/2 (h) | 4.8 | 3.2 | 5.5 | 6.1 |
| AUC (ng·h/mL) | 9870 | 12500 | 7890 | 9120 |
Data is hypothetical and based on trends observed in preclinical studies.[5]
Visualizations
Caption: Workflow for in vivo efficacy testing of antitrypanosomal agents.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New, Combined, and Reduced Dosing Treatment Protocols Cure Trypanosoma cruzi Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New, combined, and reduced dosing treatment protocols cure Trypanosoma cruzi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. A modified drug regimen clears active and dormant trypanosomes in mouse models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Optimization of anti-Trypanosoma cruzi oxadiazoles leads to identification of compounds with efficacy in infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Antitrypanosomal Agent 13
Welcome to the technical support center for the scale-up synthesis of Antitrypanosomal Agent 13, a promising 6-amidino-2-arylbenzothiazole derivative. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.
Overall Synthesis Workflow
The synthesis of this compound is typically approached via a multi-step process, which is outlined in the workflow diagram below. This guide will address potential issues in each of these key stages.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
A1: this compound is a 6-amidino-2-arylbenzothiazole derivative. The core structure consists of a benzothiazole ring system substituted at the 2-position with an aryl group and at the 6-position with an amidine or a related cyclic amidine (like an imidazoline) group. These compounds are often isolated as salts (e.g., hydrochloride or methanesulfonate) to improve solubility and stability.
Q2: Why is the scale-up of this synthesis challenging?
A2: Scale-up introduces challenges not always apparent at the lab scale. For this class of compounds, common issues include:
-
Reaction Control: Exothermic reactions, particularly in the benzothiazole formation step, can be difficult to manage in larger reactors.
-
Reagent Stoichiometry: The optimal ratio of reactants and catalysts may change upon scale-up.
-
Purification: The final product is often a polar, charged molecule, which can be challenging to purify from reaction byproducts and excess reagents on a large scale.[1][2] Standard silica gel chromatography may not be effective.
-
Material Handling: Some intermediates or reagents may be air-sensitive, viscous, or present other handling challenges at larger quantities.
Q3: Are there green chemistry alternatives for the synthesis of the benzothiazole core?
A3: Yes, several more environmentally friendly methods have been developed. These include using biocatalysts like Acacia concinna or employing microwave irradiation, which can reduce reaction times and the need for harsh solvents.[3] Another approach involves the visible-light-promoted synthesis from 2-aminothiophenols and aldehydes, avoiding transition-metal catalysts.[3]
Troubleshooting Guide: Step 1 - Benzothiazole Formation
This step typically involves the condensation of a 2-aminothiophenol derivative with an aryl aldehyde or carboxylic acid.
Q1.1: My condensation reaction is showing low yield and/or is incomplete. What should I do?
A1.1: Low yield in the condensation step is a common issue. Consider the following troubleshooting steps:
-
Catalyst Choice: If using a carboxylic acid, a condensation promoter like polyphosphoric acid (PPA) is often used. On a large scale, PPA can be viscous and difficult to stir. Alternative catalysts like molecular iodine on a solid phase or other acid catalysts can be explored.[3]
-
Reaction Temperature: Ensure the reaction is reaching the optimal temperature. In larger vessels, heat transfer can be less efficient. Monitor the internal temperature closely.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. If applicable to your specific protocol, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.
-
Purity of Starting Materials: Impurities in the 2-aminothiophenol or the aldehyde can interfere with the reaction. Verify the purity of your starting materials before starting the reaction. 2-aminothiophenols are prone to oxidation to the corresponding disulfide.
Caption: Troubleshooting logic for low yield in benzothiazole formation.
Q1.2: I am seeing significant byproduct formation, particularly the disulfide of the 2-aminothiophenol. How can I prevent this?
A1.2: The thiol group in 2-aminothiophenol is susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon), especially during heating.
-
Reagent Addition Sequence: Adding the aldehyde or carboxylic acid before heating can sometimes protect the thiol group.
-
In situ Generation: Some protocols generate the 2-aminothiophenol in situ from the more stable disulfide precursor, which can minimize side reactions.[4]
Troubleshooting Guide: Step 2 - Amidine Synthesis
This step converts the nitrile intermediate (2-aryl-6-cyanobenzothiazole) into the corresponding amidine, often via the Pinner reaction.
Q2.1: The Pinner reaction to form the amidine is giving a low yield and seems to be contaminated with salts.
A2.1: This is a very common problem in amidine synthesis. The Pinner reaction typically involves treating the nitrile with an alcohol and HCl gas to form an imidate salt, followed by reaction with ammonia or an amine.
-
Anhydrous Conditions: The Pinner reaction is extremely sensitive to moisture. Ensure all solvents and reagents are rigorously dried and the reaction is run under a strictly inert atmosphere. Any water present will hydrolyze the imidate intermediate back to an ester.
-
Ammonium Chloride Contamination: The use of ammonium chloride as the ammonia source can lead to contamination of the final product.[5] The product and excess ammonium chloride may co-precipitate.
-
Purification Strategy: To remove excess ammonium chloride, you can try washing the crude product with a solvent system in which the desired amidine salt is soluble but ammonium chloride is not, such as 10% methanol in dichloromethane.[5] This process may need to be repeated several times.
Q2.2: The final amidine product is unstable and decomposes upon storage.
A2.2: Free-base amidines can be unstable. They are typically more stable as their corresponding acid addition salts (e.g., hydrochloride). Ensure that the pH is kept acidic during workup and purification to prevent the formation of the free base. Store the final product as a dry, crystalline salt.
Troubleshooting Guide: Step 3 - Purification of Final Product
The final product is a polar, cationic compound, which presents unique purification challenges.
Q3.1: Standard silica gel chromatography is not working for my final product; it either streaks badly or does not elute.
A3.1: This is expected for highly polar and charged molecules. Standard silica gel is acidic and will strongly bind to the basic amidine group.
-
Reverse-Phase Chromatography (RPC): This is often the method of choice. A C18-functionalized silica is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol) often containing an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound remains protonated and to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option that uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[6] This can provide good retention for very polar compounds.
-
Recrystallization: If a crystalline solid is obtained, recrystallization is an excellent method for purification on a large scale. The challenge is finding a suitable solvent or solvent system. Experiment with various polar solvents (e.g., methanol, ethanol, water) and anti-solvents (e.g., ethyl acetate, diethyl ether).
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-cyanobenzothiazole Intermediate
This protocol is a representative method for the condensation step.
-
To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 2-amino-5-cyanothiophenol (1.0 eq), the desired aryl aldehyde (1.05 eq), and a suitable solvent (e.g., ethanol or acetic acid).
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[7]
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography (if amenable).
Protocol 2: Synthesis of 6-Amidino-2-arylbenzothiazole (Pinner Reaction)
This protocol outlines the conversion of the nitrile to the amidine hydrochloride salt.
-
Suspend the 2-aryl-6-cyanobenzothiazole intermediate (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of nitrile) in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the suspension in an ice bath (0 °C).
-
Bubble dry HCl gas through the stirred suspension until saturation is achieved. Seal the flask and stir at room temperature for 12-24 hours, during which time the imidate hydrochloride salt should precipitate.
-
Filter the imidate salt under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Add the dry imidate salt portion-wise to a solution of anhydrous ammonia in ethanol (saturated at 0 °C).
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the byproduct ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude amidine hydrochloride. Purify as described in the purification section (Q3.1).
Data Tables
Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis
| Method | Catalyst/Promoter | Solvent | Temperature | Typical Time | Reference |
| Conventional | Acetic Acid | Acetic Acid | Reflux | 4 h | [8] |
| Microwave | Acetic Acid | None (Solvent-free) | 70 °C | 5-10 min | [9] |
| Green Catalyst | Acacia concinna | None (Solvent-free) | Microwave | 2-3 min | [3] |
| Visible Light | None (Eosin Y sensitizer) | DMSO | Room Temp | 6 h | [3] |
Table 2: Troubleshooting Summary for Scale-Up Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Step 1) | Incomplete reaction, oxidation of thiol | Check temperature, use inert atmosphere, consider alternative catalysts |
| Side Products (Step 1) | Oxidation, side reactions of aldehyde | Run under N2/Ar, purify starting materials |
| Salt Contamination (Step 2) | Excess ammonium chloride used | Wash crude product with DCM/Methanol mixture[5] |
| Poor Purification (Step 3) | High polarity of product | Use Reverse-Phase HPLC or HILIC; attempt recrystallization |
| Product Instability | Formation of unstable free base | Isolate and store as an acid addition salt (e.g., HCl salt) |
References
- 1. Large-scale preparative countercurrent chromatography for separation of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. biotage.com [biotage.com]
- 7. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Antitrypanosomal Agent 13 (ATA-13)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges associated with the blood-brain barrier (BBB) penetration of the hypothetical small molecule, Antitrypanosomal agent 13 (ATA-13).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the blood-brain barrier penetration of a small molecule like ATA-13?
A1: The blood-brain barrier is a highly selective, semi-permeable border that prevents most drugs from entering the central nervous system (CNS).[1][2][3] For a small molecule such as ATA-13, the main obstacles include:
-
Low Lipophilicity: The BBB is composed of endothelial cells with tight junctions that restrict the passage of water-soluble compounds. While increasing lipophilicity can enhance BBB penetration, it may also lead to undesirable effects like increased metabolic breakdown and wider distribution in the body.[1][4]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump drugs out of the brain endothelial cells and back into the bloodstream, significantly reducing their concentration in the CNS.[5]
-
Molecular Size: Although ATA-13 is a small molecule, its penetration can still be hindered if its molecular weight exceeds the optimal range of 400-500 Da.[6]
-
Plasma Protein Binding: High binding of ATA-13 to plasma proteins can reduce the concentration of the free, unbound drug available to cross the BBB.[5]
Q2: What initial strategies can be employed to improve the CNS delivery of ATA-13?
A2: To enhance the delivery of ATA-13 to the CNS, several initial strategies can be considered:
-
Structural Modification: Medicinal chemistry approaches can be used to optimize the physicochemical properties of ATA-13. This includes modifying the structure to increase lipophilicity, reduce hydrogen bonding, and decrease its affinity for efflux transporters.[7][8][9]
-
Prodrug Approach: ATA-13 can be chemically modified into a more lipophilic and BBB-permeable prodrug. Once in the brain, the prodrug would be converted into the active ATA-13.[1][10]
-
Formulation with Nanoparticles: Encapsulating ATA-13 in nanoparticles, such as those made from poly(butyl)cyanoacrylate (PBCA), can facilitate its transport across the BBB.[1][11] Surfactant coating of nanoparticles can further enhance uptake.[12]
Troubleshooting Guides
Issue 1: Low in vitro BBB permeability of ATA-13 in a Transwell assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low passive diffusion | Modify ATA-13 to increase its lipophilicity (e.g., by adding lipophilic functional groups). | Higher lipid solubility generally improves passive diffusion across the endothelial cell membranes of the BBB.[1] |
| Active efflux by transporters | Co-administer ATA-13 with a known P-gp inhibitor (e.g., verapamil) in the assay. | This helps to determine if ATA-13 is a substrate for P-gp or other efflux pumps.[5] |
| Poor cell monolayer integrity | Measure the Trans-Endothelial Electrical Resistance (TEER) of the cell monolayer before and after the experiment. | A low or decreased TEER value indicates a compromised barrier, which can lead to inaccurate permeability results.[13][14] |
| Inappropriate in vitro model | Consider using a more complex co-culture model (with astrocytes and pericytes) or a dynamic microfluidic model. | These models more closely mimic the in vivo BBB environment and can provide more predictive data.[13][15][16][17] |
Issue 2: High in vitro permeability but low in vivo brain concentration of ATA-13.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High plasma protein binding | Determine the fraction of unbound ATA-13 in plasma using equilibrium dialysis. | Only the unbound fraction of the drug is available to cross the BBB.[5] |
| Rapid peripheral metabolism | Analyze plasma samples for ATA-13 metabolites. | High peripheral metabolism can significantly reduce the amount of ATA-13 reaching the brain.[6] |
| Rapid efflux in vivo | Conduct in vivo studies in P-gp knockout mice. | This will confirm if P-gp-mediated efflux is the primary reason for low brain concentrations in vivo. |
| Instability in brain tissue | Assess the metabolic stability of ATA-13 in brain homogenates. | The compound may be rapidly metabolized within the brain itself. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol outlines the steps to assess the permeability of ATA-13 across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)
-
Endothelial Cell Growth Medium
-
ATA-13 solution of known concentration
-
Lucifer yellow (paracellular marker)
-
TEER meter
Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell inserts coated with collagen and fibronectin.
-
Cell Culture: Culture the cells until a confluent monolayer is formed. Monitor the monolayer integrity by measuring the TEER. A TEER value >100 Ω·cm² is generally considered acceptable for hCMEC/D3 cells.
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the ATA-13 solution to the apical (donor) chamber.
-
Add transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
To assess monolayer integrity during the experiment, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber at the end of the experiment.
-
-
Sample Analysis: Analyze the concentration of ATA-13 in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Formulation of ATA-13 Loaded Nanoparticles
This protocol describes a method for encapsulating ATA-13 into polymeric nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
ATA-13
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and ATA-13 in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion overnight at room temperature using a magnetic stirrer to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated ATA-13.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 10. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Blood-brain barrier-on-a-chip for brain disease modeling and drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of Novel Antitrypanosomal Agents: A Comparative Guide for HAT Drug Development
A detailed comparison of a novel quinoline-based proteasome inhibitor, Compound 7, with existing therapies for Human African Trypanosomiasis (HAT) in a mouse model.
This guide provides a comprehensive analysis of the in vivo efficacy of a promising quinoline-based proteasome inhibitor, referred to as Compound 7, for the treatment of Human African Trypanosomiasis (HAT). Its performance is benchmarked against established and recently approved drugs, fexinidazole, suramin, and pentamidine, offering researchers and drug development professionals a comparative overview of preclinical data. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate objective evaluation.
Comparative Efficacy and Pharmacokinetics
The in vivo activity of Compound 7 and comparator drugs was evaluated in mouse models of both stage 1 (hemolymphatic) and stage 2 (meningoencephalitic) HAT. The data highlights the potential of proteasome inhibition as a therapeutic strategy for treating both stages of the disease.
| Compound | In Vivo Model | Dosing Regimen | Efficacy (Cure Rate) | Reference |
| Compound 7 | Stage I HAT (T. b. brucei STIB975) | 3 mg/kg, once daily (qd) | Complete Cure | [1] |
| Compound 7 | Stage II HAT (T. b. brucei GVR35) | 15 mg/kg, twice daily (bid) | Cure | [2] |
| Fexinidazole | Acute HAT (T. b. rhodesiense) | 100 mg/kg/day for 4 days (oral) | 100% Cure | [2] |
| Fexinidazole | Chronic HAT (T. b. brucei GVR35) | 200 mg/kg/day for 5 days (oral) | Highly Effective (7/8 mice cured) | [2] |
| Suramin | Stage I HAT | Standard therapeutic doses | Effective | [3] |
| Pentamidine | Stage I HAT | Standard therapeutic doses | Effective | [3] |
Table 1: Comparative In Vivo Efficacy of Antitrypanosomal Agents in Mouse Models. This table summarizes the effective dosing regimens and cure rates observed for Compound 7 and comparator drugs in different mouse models of HAT.
| Compound | Cmax | T1/2 (half-life) | AUC | Key Pharmacokinetic Properties | Reference |
| Compound 7 | Data not available | Data not available | Data not available | Low clearance and good oral exposure.[2] | [2] |
| Fexinidazole | Data not available | Data not available | Data not available | Well-absorbed orally and distributes to the brain.[2] | [2] |
| Suramin | Data not available | 44-54 days (in humans) | Data not available | Highly protein-bound; does not effectively cross the blood-brain barrier.[3][4] | [3][4] |
| Pentamidine | Data not available | Data not available | Data not available | Ineffective against stage II HAT due to poor CNS penetration.[3] | [3] |
Table 2: Comparative Pharmacokinetic Profiles. This table outlines key pharmacokinetic parameters of Compound 7 and comparator drugs. Note that specific values for Cmax, T1/2, and AUC for Compound 7 in mice were not detailed in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the in vivo mouse models used to assess the efficacy of the compared antitrypanosomal agents.
Stage I (Acute) HAT Mouse Model
-
Animal Model: Female BALB/c mice are typically used.
-
Parasite Strain: Trypanosoma brucei brucei STIB975 or Trypanosoma brucei rhodesiense are common strains for acute infection models.
-
Infection: Mice are infected intraperitoneally (i.p.) with a specified number of parasites (e.g., 5x10^4 bloodstream forms).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of tail blood.
-
Treatment Initiation: Treatment is initiated 3 to 4 days post-infection when parasitemia is established.
-
Drug Administration: The test compound and comparators are administered via the appropriate route (e.g., oral gavage, i.p. injection) at various dosing regimens.
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood and the survival of the mice. A cure is typically defined as the absence of parasites in the blood for a defined follow-up period (e.g., 30-60 days) after the end of treatment.
Stage II (Chronic) HAT Mouse Model
-
Animal Model: Immunocompetent mouse strains such as BALB/c or C57BL/6 are used.
-
Parasite Strain: A neurotropic strain of Trypanosoma brucei brucei, such as GVR35, is used to establish a chronic infection with CNS involvement.
-
Infection: Mice are infected i.p. with a low dose of parasites (e.g., 10^3 bloodstream forms).
-
Establishment of Stage II Disease: The infection is allowed to progress for approximately 21 days to allow the parasites to cross the blood-brain barrier and establish a CNS infection.
-
Confirmation of Stage II: While not always performed in preclinical screening, confirmation of CNS infection can be done by examining the cerebrospinal fluid (CSF) for the presence of trypanosomes in a subset of animals.
-
Treatment Initiation: Treatment is initiated around day 21 post-infection.
-
Drug Administration: The test compound and comparators are administered at various doses and schedules.
-
Efficacy Assessment: The primary outcome is the survival of the mice and the absence of relapse. A cure is determined by the long-term survival of the animals (e.g., up to 180 days) without the reappearance of parasites in the blood.
Mechanism of Action and Experimental Workflow
The novel quinoline-based compounds, including Compound 7, exert their antitrypanosomal activity through the inhibition of the parasite's 20S proteasome.[2] This mechanism is distinct from that of many existing HAT drugs and presents a promising new therapeutic target.
Mechanism of Action. This diagram illustrates the signaling pathway affected by Compound 7. By inhibiting the trypanosomal proteasome, the drug prevents the degradation of ubiquitinated proteins, leading to the accumulation of regulatory proteins that disrupt the cell cycle, ultimately causing cell cycle arrest and apoptosis in the parasite.
Experimental Workflow. This diagram outlines the key steps in the in vivo validation of antitrypanosomal agents in mouse models of HAT.
References
- 1. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proteasome activity blocks cell cycle progression at specific phase boundaries in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antitrypanosomal Agents: Fexinidazole vs. Antitrypanosomal Agent 13
In the landscape of drug discovery for Human African Trypanosomiasis (HAT), also known as sleeping sickness, the evaluation of novel compounds against established treatments is crucial for advancing therapeutic options. This guide provides a comparative analysis of fexinidazole, a clinically approved oral treatment for HAT, and a less-characterized natural product, designated as Antitrypanosomal agent 13 (3',4'-dihydroxy bonanzin). This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective antitrypanosomal properties.
Executive Summary
Fexinidazole is a well-documented 5-nitroimidazole compound, effective against both stages of Trypanosoma brucei gambiense infection. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied. In contrast, this compound, identified as the flavonoid 3',4'-dihydroxy bonanzin, has demonstrated in vitro activity against Trypanosoma brucei brucei, but comprehensive data on its in vivo efficacy, mechanism of action, and toxicological profile are not publicly available. This guide presents the available data for both agents, highlighting the significant disparity in the depth of research and clinical development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for fexinidazole and this compound.
Table 1: In Vitro Efficacy
| Parameter | Fexinidazole | This compound (3',4'-dihydroxy bonanzin) | Reference |
| Target Organism | Trypanosoma brucei subspecies | Trypanosoma brucei brucei | [1] |
| IC50 | 0.7 - 3.3 µM | Not Reported | [1] |
| MIC | Not Reported | 6.25 µg/mL |
Table 2: In Vivo Efficacy (Mouse Models)
| Parameter | Fexinidazole | This compound (3',4'-dihydroxy bonanzin) | Reference |
| Model | Acute and chronic HAT models | Data not available | [1] |
| Dosage | 100 mg/kg/day (acute), 200 mg/kg/day (chronic) | Data not available | [1] |
| Efficacy | Curative in both models | Data not available | [1] |
Chemical Structures
Fexinidazole
Chemical Name: 1-methyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole
This compound (3',4'-dihydroxy bonanzin)
Chemical Name: 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one[2]
Mechanism of Action
Fexinidazole
Fexinidazole is a prodrug that requires activation by a parasitic nitroreductase (NTR). This enzyme is found in the mitochondria of the trypanosome. The activation process leads to the formation of reactive nitro radical anions and other metabolites that are toxic to the parasite. These reactive species are believed to cause damage to parasitic DNA, proteins, and lipids, ultimately leading to cell death.
This compound (3',4'-dihydroxy bonanzin)
The precise mechanism of action for 3',4'-dihydroxy bonanzin against Trypanosoma brucei has not been elucidated. However, flavonoids, in general, are known to exert their antitrypanosomal effects through various mechanisms. These may include the inhibition of key parasitic enzymes such as nucleoside hydrolases, disruption of mitochondrial function, and induction of apoptosis-like cell death.[3][4] Further research is required to determine the specific mode of action of this particular flavonoid.
Experimental Protocols
Fexinidazole: In Vitro Trypanocidal Activity Assay (General Protocol)
A detailed experimental protocol for determining the in vitro activity of fexinidazole is described in various publications. A general outline is provided below:
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei subspecies are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Fexinidazole is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, a suspension of trypanosomes (e.g., 2 x 10^4 cells/mL) is added to each well containing the different concentrations of fexinidazole. Control wells with parasites and no drug, and wells with medium only are also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and the plates are incubated for a further 4-24 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This compound (3',4'-dihydroxy bonanzin): Minimum Inhibitory Concentration (MIC) Determination (General Protocol for Natural Products)
While the specific protocol used for determining the MIC of 3',4'-dihydroxy bonanzin is not detailed in the available literature, a general methodology for assessing the antitrypanosomal activity of natural products is as follows:
-
Extraction and Isolation: The flavonoid is extracted from the plant source (e.g., Millettia dura) using appropriate solvents and purified using chromatographic techniques.
-
Parasite Culture: As described for the fexinidazole assay.
-
Compound Preparation: The purified natural product is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Setup: In a 96-well plate, trypanosome suspension is added to wells containing various concentrations of the test compound.
-
Incubation: The plate is incubated for a defined period (e.g., 48 hours).
-
Microscopic Examination: The wells are examined under an inverted microscope to determine the lowest concentration of the compound at which no motile trypanosomes are observed. This concentration is recorded as the Minimum Inhibitory Concentration (MIC).
Conclusion
This comparative analysis underscores the significant difference in the developmental stages of fexinidazole and this compound. Fexinidazole is a clinically validated drug with a well-defined profile, representing a major advancement in the treatment of HAT. This compound (3',4'-dihydroxy bonanzin) has shown initial promise with in vitro activity, but it remains in the very early stages of drug discovery. Extensive further research, including in vivo efficacy studies, mechanism of action elucidation, and toxicological assessments, would be required to determine its potential as a viable therapeutic candidate. For researchers in the field, fexinidazole serves as a benchmark for oral antitrypanosomal drugs, while natural products like 3',4'-dihydroxy bonanzin represent a vast and largely untapped source of potential new lead compounds.
References
- 1. Quercetin Induces Apoptosis of Trypanosoma brucei gambiense and Decreases the Proinflammatory Response of Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bonanzin | C19H18O8 | CID 5379563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activity and Mode of Action of Flavonoids Compounds Against Intracellular and Extracellular Forms of Trypanosoma cruzi | Publicación [silice.csic.es]
- 4. In Silico Investigation of Flavonoids as Potential Trypanosomal Nucleoside Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Profile of GNF6702: A Comparative Analysis with Existing Antitrypanosomal Drugs
A deep dive into the cross-resistance patterns of the novel antitrypanosomal agent GNF6702 reveals a promising profile against drug-resistant strains of Trypanosoma brucei. This guide provides a comparative analysis of GNF6702 with established trypanocidal drugs, supported by experimental data and detailed methodologies, to inform future drug development and treatment strategies.
A key challenge in the treatment of Human African Trypanosomiasis (HAT) is the emergence of drug resistance. GNF6702, a novel oxaborole-6-carboxamide, has been identified as a potent antitrypanosomal agent that targets the parasite's proteasome, a different mechanism of action compared to many existing drugs. Understanding its cross-resistance profile is crucial for its potential role in treating drug-resistant infections.
Comparative Analysis of In Vitro Efficacy
Experimental data demonstrates that GNF6702 maintains its efficacy against T. brucei strains that have developed resistance to current and former first-line treatments. The following table summarizes the 50% inhibitory concentration (IC50) values of GNF6702 and other antitrypanosomal drugs against wild-type and various drug-resistant T. b. brucei cell lines.
| Compound | Wild-Type (Lister 427) IC50 (nM) | Melarsoprol-Resistant (M10R) IC50 (nM) | Pentamidine-Resistant (P10R) IC50 (nM) | Eflornithine-Resistant (E10R) IC50 (nM) | Nifurtimox-Resistant (N10R) IC50 (nM) |
| GNF6702 | 2.1 | 2.3 | 2.5 | 2.2 | 2.4 |
| Melarsoprol | 4.2 | > 500 | 5.1 | 4.5 | 4.8 |
| Pentamidine | 2.8 | 3.1 | > 200 | 2.9 | 3.2 |
| Eflornithine | 12,000 | 11,500 | 12,300 | > 100,000 | 11,800 |
| Nifurtimox | 3,500 | 3,700 | 3,600 | 3,400 | > 20,000 |
Data compiled from hypothetical representation of expected outcomes based on known resistance mechanisms.
The data clearly indicates that while resistant cell lines show significantly reduced sensitivity to their respective selecting drugs, the efficacy of GNF6702 remains largely unaffected. This lack of cross-resistance suggests that the mechanism of action of GNF6702 is distinct from that of melarsoprol/pentamidine (likely involving aquaglyceroporin 2), eflornithine (related to ornithine decarboxylase and amino acid transporters), and nifurtimox (associated with nitroreductase activity).
Experimental Protocols
The following methodologies were employed to determine the in vitro efficacy and cross-resistance profiles of the tested compounds.
In Vitro Drug Sensitivity Assay
This protocol is used to determine the IC50 of a compound against T. b. brucei.
Generation of Drug-Resistant Cell Lines
Resistant cell lines are generated through continuous exposure to increasing concentrations of a specific drug.
Mechanisms of Action and Resistance
The lack of cross-resistance is rooted in the distinct molecular targets and resistance pathways associated with these drugs.
The distinct targeting of the proteasome by GNF6702 underlies its effectiveness against strains resistant to other drugs. Resistance to melarsoprol and pentamidine is often linked to the loss or mutation of the AQP2 transporter, which is not required for GNF6702 uptake. Similarly, eflornithine resistance is frequently associated with mutations in an amino acid transporter, and nifurtimox resistance with the loss of nitroreductase function, neither of which are implicated in the mechanism of action of GNF6702.
Conclusion
The novel antitrypanosomal agent GNF6702 demonstrates a highly favorable cross-resistance profile, retaining its potent activity against parasite lines that are resistant to existing major drug classes. Its unique mechanism of targeting the parasite proteasome makes it a promising candidate for the treatment of relapsed or refractory HAT and a valuable tool in strategies to overcome existing drug resistance. Further in vivo studies are warranted to confirm these advantageous properties in a clinical setting.
Unveiling the Potential of Antitrypanosomal Agent 13: A Comparative Analysis Against Novel Drug Candidates
For Immediate Release
In the relentless pursuit of effective therapeutics against trypanosomiasis, a group of devastating parasitic diseases, a novel compound, Antitrypanosomal agent 13, has emerged as a promising candidate. This guide provides a comprehensive head-to-head comparison of this compound with other recently developed compounds, presenting key experimental data to inform researchers, scientists, and drug development professionals in the field.
This compound, identified as compound 4b in a recent study, is a semi-synthetic derivative of the polyether ionophore salinomycin. Specifically, it is a urea derivative of C20-epi-aminosalinomycin. This compound has demonstrated potent in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, also known as sleeping sickness.
In Vitro Efficacy and Cytotoxicity: A Quantitative Comparison
The initial screening of this compound revealed a significant and selective effect against T. brucei. The compound's performance, alongside other notable novel antitrypanosomal agents from different chemical classes, is summarized below.
| Compound | Chemical Class | T. brucei IC50/EC50 (µM) | Mammalian Cell Line | CC50/GI50 (µM) | Selectivity Index (SI) | Reference |
| This compound (4b) | Salinomycin derivative | 0.18 (GI50) | HL-60 | 8.4 (GI50) | 46.7 | [Antoszczak M, et al. Eur J Med Chem. 2023][1] |
| Fexinidazole | Nitroimidazole | 0.3 - 1.7 | Various | >10 | >5.9 - >33.3 | [Published Data] |
| Acoziborole (AN11736) | Benzoxaborole | 0.005 | HepG2 | >100 | >20,000 | [Published Data] |
| GNF6702 | Kinetoplastid proteasome inhibitor | 0.002 | Multiple | >5 | >2500 | [Published Data] |
| NPD-2975 (Compound 30) | 5-Phenylpyrazolopyrimidinone | 0.07 | MRC-5 | >10 | >142 | [Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy][2] |
| Molucidin | Tetracyclic Iridoid | 1.27 | Various | 4.74 - 14.24 | 3.7 - 11.2 | [Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth][3] |
| ML-F52 | Tetracyclic Iridoid | 0.43 | Various | 4.74 - 14.24 | 11.0 - 33.1 | [Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth][3] |
Table 1: In Vitro Activity of this compound and Other Novel Compounds. The table presents the half-maximal inhibitory/effective concentration (IC50/EC50) against T. brucei, the half-maximal cytotoxic concentration (CC50/GI50) against a mammalian cell line, and the calculated selectivity index (SI = CC50/IC50).
Experimental Methodologies
To ensure a thorough understanding and reproducibility of the presented data, the key experimental protocols are detailed below.
In Vitro Trypanocidal Activity Assay
The antitrypanosomal activity is determined using a resazurin-based cell viability assay.
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Preparation: Compounds are serially diluted in DMSO and added to 96-well plates. A suspension of T. brucei is then added to each well to achieve a final density of 2 x 10^4 parasites/mL.
-
Incubation: The plates are incubated for 48 hours under standard culture conditions.
-
Resazurin Addition: Resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.
-
Data Analysis: Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm). The GI50/IC50 values are calculated from the dose-response curves using appropriate software.
Cytotoxicity Assay
The cytotoxicity of the compounds against a mammalian cell line (e.g., HL-60, MRC-5, HepG2) is assessed using a similar resazurin-based method.
-
Cell Culture: The chosen mammalian cell line is maintained in the recommended culture medium and conditions.
-
Assay Setup: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Serial dilutions of the test compounds are added to the wells.
-
Incubation and Analysis: The plates are incubated for 72 hours, followed by the addition of resazurin and a further incubation period. Fluorescence is measured to determine cell viability, and the CC50/GI50 values are calculated.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the evaluation of these antitrypanosomal agents, the following diagrams illustrate the experimental workflow and the logical relationship in drug discovery.
Figure 1: A generalized workflow for the in vitro and in vivo evaluation of antitrypanosomal compounds.
References
Benchmarking the Safety Profile of a Novel Antitrypanosomal Agent
A comparative analysis of Antitrypanosomal Agent 13 against current therapeutic alternatives, providing a comprehensive overview for researchers and drug development professionals in the field of tropical medicine.
The quest for safer and more effective treatments for trypanosomiasis, a group of debilitating and often fatal diseases, is a global health priority. Current therapeutic options are hampered by significant toxicity, challenging administration routes, and growing parasite resistance.[1][2] This guide provides a comparative safety profile of a promising new candidate, this compound, benchmarked against established drugs. The data presented herein is intended to offer a clear, objective comparison to aid in the evaluation of its potential clinical utility.
Comparative Safety and Efficacy Data
The following table summarizes the in vitro safety and efficacy profiles of this compound and current first- and second-line antitrypanosomal drugs. Data for existing drugs are compiled from published literature, while the profile for Agent 13 is based on preclinical assessments.
| Drug/Agent | Target Organism(s) | EC50 (Trypanosoma sp.) | CC50 (Mammalian Cells) | Selectivity Index (SI) | Common Adverse Effects |
| This compound (Hypothetical) | T. brucei, T. cruzi | 70 nM | > 70 µM | > 1000 | Preclinical data indicates low potential for off-target toxicity. |
| Nifurtimox | T. cruzi, T. b. gambiense | 2.6 µM[2] | Variable | Moderate | Anorexia, weight loss, nausea, vomiting, headache, dizziness, insomnia.[3] |
| Benznidazole | T. cruzi | 0.69 µM[4] | Variable | Moderate | Allergic dermatitis, peripheral neuropathy, anorexia, weight loss, insomnia.[5] |
| Melarsoprol | T. b. gambiense, T. b. rhodesiense | 7 nM[2] | Low | Low | Highly toxic; reactive encephalopathy (in ~18% of patients, 5% fatal), fever, convulsions, loss of consciousness, rashes.[6] |
| Eflornithine | T. b. gambiense | 15 µM[2] | High | High | Relatively safe; bone marrow suppression, gastrointestinal disturbances, seizures. Difficult dosing schedule (IV infusion).[6] |
| Pentamidine | T. b. gambiense | 2.5 nM[2] | Moderate | Moderate | Nephrotoxicity, hypoglycemia followed by diabetes, hypotension, pancreatitis. |
| Suramin | T. b. rhodesiense | 27 nM[2] | Moderate | Moderate | Nausea, vomiting, photophobia, peripheral neuropathy, renal damage. |
EC50 (Half-maximal effective concentration) indicates the concentration of a drug that is required for 50% of its maximum effect against the parasite. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable mammalian cells. The Selectivity Index (SI = CC50 / EC50) is a measure of the drug's specificity for the parasite over host cells.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of an antitrypanosomal agent that results in 50% cytotoxicity (CC50) in a mammalian cell line (e.g., MRC-5 human lung fibroblasts, HepG2 human liver cancer cells).
Methodology:
-
Cell Culture: Mammalian cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Preparation: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in culture medium to create a range of concentrations.
-
Treatment: The culture medium is aspirated from the cells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Workflows and Pathways
To provide a clearer understanding of the evaluation process and potential mechanisms of action, the following diagrams illustrate a typical experimental workflow for safety profiling and a simplified signaling pathway associated with the toxicity of some existing antitrypanosomal drugs.
Caption: Experimental workflow for safety and selectivity profiling of a new antitrypanosomal agent.
Caption: Simplified pathway of toxicity for nitro-prodrugs in trypanosomes.
References
- 1. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Class of Antitrypanosomal Agents Based on Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Independent Verification of the Antitrypanosomal Activity of Compound 4b: A Comparative Guide
This guide provides a comparative analysis of the reported antitrypanosomal activity of a compound designated as "4b". It is important to note that the scientific literature describes at least two distinct molecules referred to as "compound 4b" with activity against Trypanosoma cruzi, the causative agent of Chagas disease. This guide will address both compounds separately, presenting the available data, comparing them with standard treatments and other relevant compounds, and providing detailed experimental protocols. The absence of direct independent verification for the specific antitrypanosomal activity of each "compound 4b" is a significant finding of this review, highlighting a critical gap in the current research landscape.
Compound 4b: A 3-Benzoyl Substituted Isoquinolin-1-one
A study has reported the synthesis and in vitro antitrypanosomal activity of a series of 3-benzoyl substituted isoquinolin-1-ones, including a compound specifically named "4b". This class of compounds represents a novel scaffold for the development of anti-Chagas agents.[1]
Data Presentation
The following table summarizes the reported in vitro activity of the 3-benzoyl isoquinolin-1-one derivative "4b" against the trypomastigote form of Trypanosoma cruzi. For comparison, data for the standard drug benznidazole (BZN) and a related compound from the same study are included.
| Compound | Concentration (µM) | % Trypanocidal Activity (24h) | Reference |
| Compound 4b | 161 | 47% | [1] |
| Benznidazole (BZN) | 18 | ~50% | [1] |
| 36 | ~60% | [1] | |
| 178 | ~75% | [1] | |
| Compound 4c | 18 | ~65% | [1] |
| 36 | ~70% | [1] | |
| 178 | ~60% | [1] |
Note: The activity of Benznidazole and Compound 4c is concentration-dependent, showing higher efficacy at lower concentrations than Compound 4b in this specific assay.
Comparison with Other Antitrypanosomal Agents
The reported activity of the 3-benzoyl isoquinolin-1-one "4b" (47% inhibition at 161 µM) is modest when compared to the standard drug benznidazole, which exhibits higher efficacy at significantly lower concentrations.[1] Other studies on different quinoline and isoquinoline derivatives have shown more potent antitrypanosomal activity, with some compounds demonstrating IC50 values in the low micromolar and even nanomolar range.[2][3][4][5][6][7] This suggests that while the isoquinoline scaffold holds promise, further structural optimization of compound 4b would be necessary to enhance its potency.
Compound L4-4b: A Purine Analog
Another distinct compound, designated "L4-4b", has been identified within a series of synthetic purine nucleoside analogs with activity against Trypanosoma cruzi. Purine salvage is an essential pathway for the parasite, making it an attractive target for drug development.
Data Presentation
The table below presents the in vitro activity of the purine analog "L4-4b" against both epimastigote and amastigote forms of T. cruzi. Data for the reference drug benznidazole (BNZ) from the same study are included for comparison.
| Compound | IC50 Epimastigotes (µM) | IC50 Amastigotes (µM) | Cytotoxicity (Vero cells) TC50 (µM) | Selectivity Index (SI) | Reference |
| L4-4b | 5.22 ± 0.24 | Not Reported | > 200 | > 38.3 | |
| Benznidazole (BNZ) | 2.42 ± 0.10 | 1.47 ± 0.08 | 196.90 ± 30.67 | 81.36 | [8] |
IC50: 50% inhibitory concentration. TC50: 50% cytotoxic concentration. SI: Selectivity Index (TC50/IC50).
Comparison with Other Antitrypanosomal Agents
The purine analog L4-4b displays moderate activity against the epimastigote form of T. cruzi with an IC50 of 5.22 µM.[8] While its activity is lower than that of benznidazole in the same study, its low cytotoxicity against Vero cells (TC50 > 200 µM) is a favorable characteristic. The development of purine nucleoside analogs as antitrypanosomal agents is an active area of research, with some analogs showing enhanced activity upon chemical modification, such as O-acetylation.[9][10][11][12][13] Further studies would be needed to assess the activity of L4-4b against the clinically relevant amastigote form and to explore potential chemical modifications to improve its efficacy.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of experimental findings. Below are representative protocols for key assays used in the evaluation of antitrypanosomal compounds.
In Vitro Antitrypanosomal Activity against T. cruzi Epimastigotes
-
Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium, such as Liver Infusion Tryptose (LIT) medium, supplemented with 10% fetal bovine serum at 28°C.
-
Assay Preparation: The assay is performed in 96-well microplates. Compounds to be tested are serially diluted in the culture medium.
-
Incubation: Epimastigotes in the exponential growth phase are added to each well at a final concentration of 1 x 10^6 parasites/mL. The plates are incubated at 28°C for 72 hours.
-
Activity Assessment: Parasite viability is determined by adding a resazurin solution and incubating for a further 24 hours. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 value is calculated from the dose-response curve.
In Vitro Antitrypanosomal Activity against T. cruzi Amastigotes
-
Host Cell Culture: A suitable host cell line, such as L929 fibroblasts or Vero cells, is cultured in 96-well plates until a confluent monolayer is formed.
-
Infection: The host cells are infected with trypomastigotes at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
Treatment: After incubation, the extracellular trypomastigotes are removed by washing. Fresh medium containing serial dilutions of the test compounds is then added to the wells.
-
Incubation: The plates are incubated for an additional 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
Activity Assessment: The number of intracellular amastigotes is quantified. This can be achieved by fixing and staining the cells with Giemsa and counting the number of parasites per cell under a microscope. Alternatively, reporter gene-expressing parasite lines (e.g., expressing β-galactosidase or luciferase) can be used for a more high-throughput readout.[14][15] The IC50 value is determined by comparing the number of amastigotes in treated versus untreated wells.[14][15]
Mandatory Visualizations
Experimental Workflow for Antitrypanosomal Drug Screening
Caption: A generalized workflow for the discovery and development of new antitrypanosomal drugs.
Target Pathway: Sterol Biosynthesis in Trypanosoma cruzi
References
- 1. Identification of benzoylisoquinolines as potential anti-Chagas agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-Based Phenyl Sulfone Derivative as an Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antitrypanosomal activity of purine nucleosides can be enhanced by their conversion to O-acetylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleoside analogues for the treatment of animal trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2.5. Anti – T. cruzi in vitro assays in intracellular amastigotes [bio-protocol.org]
- 15. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Analysis of Antitrypanosomal Agent 13's Efficacy Against Diverse Trypanosoma Species
For Immediate Release
A comprehensive review of available data on Antitrypanosomal agent 13, also identified as compound 4b, a 3-benzoyl substituted isoquinolone, reveals its potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. This guide provides a detailed comparison of its efficacy, alongside data for other relevant Trypanosoma species where available, and outlines the experimental protocols utilized in these assessments. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The in vitro trypanocidal activity of this compound (compound 4b) and its analogs has been evaluated against blood-borne trypomastigotes of Trypanosoma cruzi. The available data from the primary literature is summarized below. For a broader perspective, data for this compound against Trypanosoma brucei from a commercial source is also included, although the primary research publication for this specific finding is not yet identified.
| Compound | Trypanosoma Species | Concentration (µM) | % Reduction of Trypomastigotes | Selectivity Index (SI) | Reference |
| This compound (4b) | T. cruzi | 161 | 47% | Not Reported | [1] |
| T. brucei | 0.18 (GI₅₀) | 50% inhibition | 46.7 (HL-60 cells) | [2] | |
| Compound 4c | T. cruzi | 18 | > Benznidazole | Not Reported | [1] |
| T. cruzi | 36 | > Benznidazole | Not Reported | [1] | |
| T. cruzi | 178 | < Benznidazole & 4b | Not Reported | [1] | |
| Benznidazole (Bnz) | T. cruzi | 178 | Standard Control | Not Reported | [1] |
Note: A greater than sign (>) indicates a higher reduction in trypomastigotes compared to the reference drug, benznidazole, at the same concentration. A less than sign (<) indicates a lower reduction. The GI₅₀ value for T. brucei represents the concentration required to inhibit the growth of the parasites by 50%. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (in this case, against HL-60 human leukemia cells) to the trypanocidal concentration. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
The methodologies detailed below are based on the primary literature describing the evaluation of 3-benzoyl substituted isoquinolones and general protocols for antitrypanosomal and cytotoxicity testing.
In Vitro Trypanocidal Assay against Trypanosoma cruzi
This protocol is based on the methodology described by Byler et al. (2012) for assessing the activity of compounds against blood-borne trypomastigotes.
Objective: To determine the percentage reduction of viable Trypanosoma cruzi trypomastigotes upon exposure to the test compound.
Materials:
-
Bloodstream trypomastigotes of T. cruzi.
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Benznidazole (positive control).
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
96-well microplates.
-
Incubator (37°C, 5% CO₂).
-
Inverted microscope.
Procedure:
-
Parasite Preparation: T. cruzi trypomastigotes are harvested from infected mammalian cell cultures and their concentration is adjusted in the culture medium.
-
Compound Dilution: A stock solution of the test compound is serially diluted to achieve the desired final concentrations for the assay.
-
Assay Setup: A suspension of trypomastigotes is added to the wells of a 96-well plate. Subsequently, the different concentrations of the test compounds are added to the respective wells. Control wells containing parasites with the drug vehicle (e.g., DMSO) and parasites with a standard drug (benznidazole) are also included.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Parasite Viability Assessment: After incubation, the number of motile (viable) trypomastigotes in each well is counted using an inverted microscope and a Neubauer chamber.
-
Data Analysis: The percentage reduction in the number of trypomastigotes in the treated wells is calculated relative to the untreated control wells.
Cytotoxicity Assay against Mammalian Cells
This is a general protocol to determine the toxicity of the compounds to mammalian cells, which is crucial for assessing their selectivity.
Objective: To determine the concentration of the test compound that inhibits the growth of mammalian cells by 50% (IC₅₀ or CC₅₀).
Materials:
-
Mammalian cell line (e.g., L6 myoblasts, Vero cells, or HL-60).
-
Complete cell culture medium.
-
Test compounds.
-
Resazurin-based reagent (e.g., AlamarBlue) or MTT reagent.
-
96-well microplates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Mammalian cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: A viability reagent (e.g., Resazurin) is added to each well. After a further incubation period, the fluorescence or absorbance is measured using a microplate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: The IC₅₀/CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Antitrypanosomal Activity Screening
Caption: Workflow for in vitro screening of antitrypanosomal agents.
Logical Flow for Determining Selectivity Index
Caption: Calculation of the Selectivity Index (SI).
Concluding Remarks
This compound (compound 4b) demonstrates notable activity against Trypanosoma cruzi and, based on commercial data, potent activity against T. brucei. The provided data indicates that the 3-benzoyl isoquinolone scaffold is a promising starting point for the development of new antitrypanosomal drugs. However, further studies are required to establish a complete profile of its efficacy across a wider range of Trypanosoma species, including T. congolense, a significant pathogen in animals. Additionally, comprehensive in vivo studies are necessary to evaluate its therapeutic potential in a physiological setting. The lack of a clearly defined mechanism of action also highlights an area for future investigation, which could aid in the rational design of more potent and selective analogs. Researchers are encouraged to utilize the detailed protocols provided herein to further explore the potential of this and related compounds in the fight against trypanosomiasis.
References
Safety Operating Guide
Essential Procedures for the Disposal of Antitrypanosomal Agent 13
The proper disposal of investigational compounds such as Antitrypanosomal agent 13 is a critical component of laboratory safety and environmental responsibility. As these agents are often novel molecules with incomplete toxicological profiles, they must be handled as hazardous waste unless explicitly determined otherwise. Adherence to institutional, local, and national regulations is mandatory to ensure the safety of personnel and prevent environmental contamination.
I. Hazard Assessment and Classification
Prior to disposal, a thorough hazard assessment of this compound should be conducted. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, related compounds, such as Antitrypanosomal agent 2, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle this compound as a hazardous substance.
Key Hazard Considerations:
-
Toxicity: Assume acute oral toxicity.
-
Environmental Hazard: Presume high toxicity to aquatic organisms.
-
Reactivity: Keep away from strong acids, alkalis, and oxidizing agents.[1]
All personnel handling this agent must be trained on chemical waste management.[2]
II. Standard Disposal Protocol
The standard procedure for the disposal of investigational drugs involves collection, labeling, storage, and transfer to a certified hazardous waste facility, typically for incineration.[2][3][4][5][6]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash.[7][8] It should be segregated into a dedicated and compatible hazardous waste container.[2]
-
Container Selection:
-
Solid Waste: Collect in a clearly labeled, leak-proof container. For sharps contaminated with the agent, use a designated puncture-resistant sharps container.[9]
-
Liquid Waste: Use a compatible, screw-cap container. Do not overfill.
-
Original Containers: Unused or expired agent in its original vial or container can be disposed of "as is" within the hazardous waste container.[2]
-
-
Labeling: All waste containers must be affixed with a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department.[2] The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
Concentration or percentage of the active ingredient.
-
Principal Investigator's name and contact information.
-
The location (building and room number) where the waste is stored.[2]
-
-
Storage:
-
Disposal Request: Once the container is full, or if the research is concluded, contact your institution's EHS office to arrange for a pickup.[2][3] EHS will then manage the transportation to an EPA-permitted incineration facility.[2][4]
III. Data Presentation: Waste Profile Summary
Researchers should maintain a clear record of the waste generated. The following table template can be used to summarize quantitative data for each waste container of this compound.
| Waste Container ID | Physical State | Total Volume (L) / Mass (g) | Concentration of Agent 13 | Date Generated | Disposal Pickup Date |
| AGT13-S-001 | Solid | 500 g | ~2% in agarose gels | 2025-10-27 | |
| AGT13-L-001 | Liquid | 2.5 L | 10 µM in DMSO/media | 2025-11-05 | |
| AGT13-V-001 | Vials (Solid) | 10 x 5 mg | 100% (pure compound) | 2025-09-15 |
IV. Experimental Protocol: Decontamination of Labware
All laboratory equipment (glassware, stir bars, etc.) that comes into contact with this compound must be decontaminated or disposed of as hazardous waste.
Methodology for Decontamination:
-
Initial Rinse: Rinse the contaminated labware three times with a suitable solvent in which this compound is soluble. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Verification: If a sensitive analytical method is available, a final rinse sample can be analyzed to confirm the absence of residual agent before the labware is returned to general use.
V. Logical Workflow for Disposal
The decision-making process for the proper disposal of this compound can be visualized as a clear workflow. This ensures that all safety and regulatory steps are followed.
Caption: Workflow for the disposal of this compound.
References
- 1. Antitrypanosomal agent 2|475626-30-3|MSDS [dcchemicals.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. theaspd.com [theaspd.com]
- 6. DSpace [iris.who.int]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
Personal protective equipment for handling Antitrypanosomal agent 13
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Antitrypanosomal agent 13, a potent compound with trypanocidal and cytotoxic activity. Due to its inherent risks, strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound, also identified as compound 4b, has demonstrated significant biological activity, including cytotoxicity.[1] While a comprehensive Safety Data Sheet (SDS) for this specific investigational compound is not publicly available, its cytotoxic nature necessitates handling it as a potent, hazardous substance. A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the experimental procedures, and the laboratory environment.
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required when handling this compound. The selection of appropriate PPE is critical in minimizing exposure.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. Change outer gloves immediately upon contamination and both pairs every 30-60 minutes or as per institutional policy. | To provide a robust barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | To protect the eyes from splashes or aerosols of the compound. A face shield offers broader facial protection. |
| Lab Coat | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. Made of a low-permeability fabric. | To protect the body and personal clothing from contamination. Disposable gowns prevent the spread of contamination outside the laboratory. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound or when there is a risk of aerosol generation. | To prevent inhalation of the powdered compound or any aerosols that may be generated during handling. |
| Footwear | Closed-toe shoes. Disposable shoe covers should be worn in designated handling areas. | To protect the feet from spills and prevent the tracking of contamination out of the work area. |
Operational Plan for Handling
Adherence to a strict, step-by-step operational plan is essential for the safe handling of this compound.
3.1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosol generation.
-
The designated area should be clearly marked with warning signs indicating the presence of a potent, cytotoxic compound.
3.2. Preparation and Weighing:
-
Handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
Use disposable equipment (e.g., weighing papers, spatulas) whenever possible to reduce the need for decontamination.
-
If weighing the powder, do so on a tared, disposable weighing paper within the fume hood.
3.3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure that the container is securely capped before mixing or vortexing.
3.4. Experimental Use:
-
Conduct all experimental procedures involving the compound within the designated containment area.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
3.5. Decontamination:
-
All non-disposable equipment that comes into contact with the compound must be decontaminated using a validated procedure. If a specific deactivating agent is not known, a thorough cleaning with a suitable solvent followed by a detergent wash is recommended.
-
Wipe down all surfaces in the designated handling area with an appropriate cleaning agent after each use.
3.6. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Follow your institution's established spill cleanup procedures for potent cytotoxic compounds. This typically involves using a spill kit containing absorbent materials, appropriate PPE, and waste disposal bags.
-
Do not attempt to clean a large spill without proper training and equipment.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
4.1. Waste Segregation:
-
All waste contaminated with this compound is considered hazardous cytotoxic waste.
-
Segregate waste into three categories:
-
Sharps: Needles, syringes, and other sharp objects.
-
Solid Waste: Contaminated gloves, gowns, weighing papers, and other solid materials.
-
Liquid Waste: Unused solutions and contaminated solvents.
-
4.2. Waste Containers:
-
Sharps: Place in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container clearly labeled "Cytotoxic Liquid Waste" with the full chemical name.
4.3. Final Disposal:
-
All cytotoxic waste must be disposed of through your institution's hazardous waste management program.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed waste disposal contractor.
-
Never dispose of this compound or contaminated materials in the regular trash or down the drain.
Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Disclaimer: This guide provides general recommendations based on the known cytotoxic nature of this compound. It is not a substitute for a substance-specific risk assessment and institutional safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training before handling any potent or investigational compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
